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1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone Documentation Hub

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  • Product: 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone
  • CAS: 933748-71-1

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone

Executive Summary In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-enriched scaffolds is a defining strategy for improving drug candidate success rates . 1-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-enriched scaffolds is a defining strategy for improving drug candidate success rates . 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (CAS: 933748-71-1) represents a highly versatile, bifunctional building block that perfectly aligns with this paradigm. By combining a rigid, polar lactam core with a flexible, basic secondary amine, this molecule serves as a privileged scaffold for designing novel therapeutics with optimized pharmacokinetic (PK) and physicochemical profiles .

This technical guide provides an in-depth analysis of its physicochemical properties, structural architecture, and self-validating synthetic protocols, designed specifically for senior researchers and drug development professionals.

Structural Architecture & Pharmacophore Profiling

The structural elegance of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone lies in its dual-functionality. The pyrrolidinone nucleus is a well-documented "privileged scaffold" capable of providing useful ligands for multiple receptor targets .

  • The Lactam Core: Acts as a strong hydrogen bond acceptor. The N-methylation prevents it from acting as a hydrogen bond donor, which strategically lowers the desolvation energy required for the molecule to cross lipid bilayers.

  • The Methylamino Group: A highly basic secondary amine (predicted pKa ~10.2) that ensures the molecule is protonated at physiological pH. This moiety is critical for forming stable salts (e.g., hydrochlorides) and dramatically enhancing the aqueous solubility of lipophilic drug candidates .

Pharmacophore Core 1-Methyl-2-pyrrolidinone (Lipophilic/Polar Core) Lactam Lactam Motif (H-Bond Acceptor) Core->Lactam contains Linker Methylene Linker (Conformational Flexibility) Core->Linker C4 substitution Amine Methylamino Group (Basic Center, pKa ~10.2) Linker->Amine attached to

Fig 1: Pharmacophore mapping of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone.

Physicochemical Properties

PropertyValueSource / Methodology
Molecular Weight 142.20 g/mol Experimental []()
Empirical Formula C₇H₁₄N₂OExperimental
SMILES String CNCC1CN(C)C(=O)C1Structural
Physical Form SolidExperimental
Hazard Classification Acute Tox. 4 Oral (H302)GHS Standard
Predicted pKa ~10.2 (Secondary Amine)Computational Estimate
Topological Polar Surface Area 32.3 ŲComputational Estimate

Synthetic Methodologies & Self-Validating Protocols

To utilize this building block effectively, researchers often need to synthesize it from commercially available precursors, such as 1-methyl-4-(hydroxymethyl)-2-pyrrolidinone. The following protocol is engineered with built-in causality and self-validation steps to ensure high-fidelity execution.

Synthesis SM 1-Methyl-4-(hydroxymethyl)-2-pyrrolidinone (Starting Material) Step1 Step 1: Activation MsCl, Et3N, DCM, 0°C SM->Step1 Intermediate 1-Methyl-4-(mesyloxymethyl)-2-pyrrolidinone (Activated Intermediate) Step1->Intermediate Step2 Step 2: Amination MeNH2 (10 eq), EtOH, 60°C Intermediate->Step2 Product 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (Final Product) Step2->Product

Fig 2: Two-step synthetic workflow for the target pyrrolidinone building block.

Step 1: Hydroxyl Activation (Mesylation)
  • Procedure: Dissolve 1-methyl-4-(hydroxymethyl)-2-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool the mixture to 0°C under an inert argon atmosphere. Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours at 0°C.

  • Causality of Choices: The hydroxyl group is a poor leaving group. Mesylation converts it into a highly reactive electrophile. The reaction is strictly maintained at 0°C to prevent exothermic degradation and suppress the formation of unwanted chlorinated byproducts. Triethylamine acts as an acid scavenger to neutralize the HCl generated, preventing the premature opening of the lactam ring .

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% MeOH in DCM solvent system. Stain with KMnO₄. The complete disappearance of the highly polar alcohol spot validates the completion of the activation step.

Step 2: Nucleophilic Substitution (Amination)
  • Procedure: Isolate the mesylate intermediate via standard aqueous workup. Dissolve the crude mesylate in ethanol. Add a 33% solution of methylamine in absolute ethanol (10.0 eq). Seal the reaction vessel and heat to 60°C for 12 hours.

  • Causality of Choices: Secondary amines are prone to over-alkylation, yielding tertiary amines. By using a massive stoichiometric excess (10 eq) of methylamine, the reaction kinetics are statistically forced to favor the mono-alkylation product. A sealed tube is mandatory because methylamine is a volatile gas at elevated temperatures.

  • Self-Validation: Analyze the crude mixture via LC-MS. The presence of a dominant peak with a mass-to-charge ratio (m/z) of [M+H]⁺ = 143.2 confirms the successful formation of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured building block, the following analytical standards must be met:

  • High-Performance Liquid Chromatography (HPLC): Due to the high polarity and basicity of the compound, standard C18 columns will result in poor retention and peak tailing. Causality: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded C18 column with 0.1% Trifluoroacetic acid (TFA) in the mobile phase to ensure sharp peak resolution and accurate purity assessment.

  • Nuclear Magnetic Resonance (¹H-NMR, CDCl₃):

    • The N-methyl group of the lactam core will present as a distinct singlet around 2.8 ppm .

    • The N-methyl group of the secondary amine will appear slightly more upfield, around 2.4 ppm .

    • The methylene protons (CH₂) bridging the core and the amine will appear as a complex multiplet around 2.6 - 2.7 ppm , validating the intact linkage.

Applications in Drug Discovery

The incorporation of the 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone scaffold into drug candidates is a strategic choice for overcoming ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks.

Pyrrolidinone derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects . When appended to a lipophilic core (e.g., a kinase inhibitor or a GPCR ligand), the methylamino moiety acts as a solubilizing tag. Because the secondary amine is protonated at physiological pH (7.4), it significantly lowers the LogD of the parent molecule, increasing aqueous solubility without violating Lipinski's Rule of Five. Furthermore, the high sp3 character (Fsp3) of the pyrrolidinone ring introduces three-dimensionality, which has been statistically correlated with higher clinical transition rates in drug discovery pipelines .

References

  • Vitale, P., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". National Institutes of Health (NIH) / PMC. URL: [Link]

  • Hosseinzadeh, Z., et al. "An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds". ResearchGate. URL: [Link]

Exploratory

Thermodynamic stability of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone Introduction In the landscape of pharmaceutical development, the intrinsic stability of a drug substance is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone

Introduction

In the landscape of pharmaceutical development, the intrinsic stability of a drug substance is a cornerstone of its safety, efficacy, and shelf-life. Understanding how a molecule behaves under various environmental stressors is not merely a regulatory formality but a scientific necessity that informs formulation development, packaging selection, and storage conditions.[1][2] This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the thermodynamic stability of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone, a substituted pyrrolidinone derivative.

The pyrrolidinone ring is a prevalent scaffold in medicinal chemistry, valued for its pharmacological activities.[3] However, the presence of a lactam (a cyclic amide), a tertiary amine within the ring, and a secondary amine in the side chain presents specific chemical liabilities. This document, intended for researchers, scientists, and drug development professionals, will delve into the potential degradation pathways of this molecule and outline a robust experimental framework for a comprehensive stability assessment. By integrating foundational chemical principles with field-proven experimental protocols, we aim to provide a self-validating system for stability analysis.

Molecular Profile and Inherent Stability Considerations

A molecule's structure dictates its reactivity. A thorough analysis of the functional groups within 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone is the first step in predicting its stability profile.

cluster_molecule 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone cluster_labels mol mol l1 Lactam (Cyclic Amide): Susceptible to hydrolysis l1->p1 l2 Tertiary Amine (Ring): Potential site for oxidation l2->p2 l3 Secondary Amine (Side Chain): Susceptible to oxidation and other reactions l3->p3

Caption: Chemical structure and key functional groups of the target molecule.

The molecule possesses three primary sites susceptible to degradation:

  • Lactam Ring: The cyclic amide is prone to hydrolysis, which involves the cleavage of the amide bond. This reaction can be catalyzed by both acids and bases, leading to ring-opening.[4][5] The product of this hydrolysis would be the corresponding amino acid, 4-((methylamino)methyl)-1-methyl-4-aminobutanoic acid.

  • Tertiary Amine: The N-methyl group on the pyrrolidinone ring makes it a tertiary amine. While generally stable, tertiary amines can be susceptible to oxidation, potentially forming N-oxides.

  • Secondary Amine: The methylamino group on the side chain is a secondary amine, which is a common site for oxidation.[6] It can also participate in other reactions, but oxidation is a primary concern for stability.

Potential Degradation Pathways

Based on the molecular structure, we can hypothesize several degradation pathways that must be investigated experimentally. Forced degradation, or stress testing, is designed to accelerate these pathways to identify the likely degradation products and establish the molecule's intrinsic stability.[2][7]

G start 1-Methyl-4-[(methylamino)methyl] -2-pyrrolidinone hydrolysis Ring-Opened Product (4-Aminobutanoic Acid Derivative) start->hydrolysis Hydrolysis (Acid/Base/Neutral, Heat) oxidation_n_oxide N-Oxide Product (Tertiary Amine Oxidation) start->oxidation_n_oxide Oxidation (e.g., H₂O₂) oxidation_side_chain Side-Chain Oxidation Product (e.g., Imine or N-dealkylation) start->oxidation_side_chain Oxidation (e.g., H₂O₂) photolysis Photodegradation Products (Various Structures) start->photolysis Photolysis (UV/Vis Light)

Caption: Hypothesized degradation pathways for the target molecule under stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for molecules containing ester or amide functional groups.[8] For the target molecule, the lactam ring is the primary site for hydrolysis.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to open the ring. Amides are generally most stable at or near a neutral pH.[4]

  • Neutral Hydrolysis: While slower, hydrolysis can also occur in neutral aqueous solutions, particularly at elevated temperatures.

Oxidative Degradation

Oxidation can be a significant degradation pathway, especially for molecules with electron-rich centers like amines.[6]

  • N-Oxidation: Both the tertiary amine in the ring and the secondary amine in the side chain can be oxidized to their corresponding N-oxides.

  • Side-Chain Oxidation: The secondary amine is particularly susceptible to oxidation, which can lead to more complex degradation products, including imines or even cleavage of the side chain (dealkylation). The presence of transition metals can catalyze such oxidation reactions.[9]

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy needed to induce chemical reactions. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized process for evaluating the photostability of drug products.[10][11][12][13] The molecule should be exposed to a specified intensity of both UV and visible light to determine its photosensitivity.

Experimental Framework for Stability Assessment

A comprehensive stability assessment involves a multi-faceted experimental approach. The workflow begins with fundamental thermal analysis and progresses to forced degradation studies under various stress conditions.

G cluster_start Phase 1: Intrinsic Properties cluster_stress Phase 2: Forced Degradation (Stress Testing) cluster_analysis Phase 3: Analysis & Characterization cluster_end Phase 4: Conclusion A Drug Substance 1-Methyl-4-[(methylamino)methyl] -2-pyrrolidinone B Thermal Analysis (DSC/TGA) Determine Melting Point & Decomposition Temp. A->B C Stress Condition Application B->C D Hydrolytic (Acid, Base, Neutral) C->D E Oxidative (H₂O₂) C->E F Photolytic (ICH Q1B Light Exposure) C->F G Thermal (Dry Heat) C->G H Stability-Indicating HPLC Analysis (Assay & Impurity Profiling) I Mass Balance Assessment (Account for all material) H->I J Degradant Identification (LC-MS/MS, NMR if necessary) I->J K Establish Stability Profile & Degradation Pathways J->K

Caption: Overall experimental workflow for assessing thermodynamic stability.

Thermal Analysis

3.1.1. Differential Scanning Calorimetry (DSC)

  • Causality: DSC is performed to determine the melting point, purity, and identify any polymorphic transitions of the substance. A sharp melting peak is indicative of a pure, crystalline solid. Broad peaks or the presence of multiple thermal events can suggest impurities or amorphous content.

  • Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Seal the pan hermetically. An empty, sealed pan is used as a reference.

    • Place both pans in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature well above the expected melting point.

    • Record the heat flow versus temperature to obtain the DSC thermogram.

3.1.2. Thermogravimetric Analysis (TGA)

  • Causality: TGA measures the change in mass of a sample as a function of temperature. This is crucial for identifying the onset temperature of thermal decomposition. It helps distinguish between solvent loss and actual degradation.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample into a TGA pan (ceramic or platinum).

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a high temperature (e.g., 600 °C).

    • Record the mass loss versus temperature to generate the TGA curve.

Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is capable of detecting and resolving the degradation products.[2]

3.2.1. Protocol: Acid and Base Hydrolysis

  • Causality: This study evaluates the molecule's susceptibility to pH-dependent degradation, primarily targeting the lactam ring.[4]

  • Methodology:

    • Preparation: Prepare stock solutions of the drug substance in a suitable solvent (e.g., methanol or water) at a concentration of ~1 mg/mL.

    • Acidic Condition: Mix equal volumes of the stock solution with 0.1 M and 1 M HCl.

    • Basic Condition: Mix equal volumes of the stock solution with 0.1 M and 1 M NaOH.

    • Neutral Condition: Mix the stock solution with an equal volume of purified water.

    • Incubation: Incubate all solutions, along with a control (stock solution only), at a controlled temperature (e.g., 60 °C).

    • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

    • Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction before analysis.

    • Analysis: Analyze all samples by a stability-indicating HPLC method.

3.2.2. Protocol: Oxidative Degradation

  • Causality: This study assesses the molecule's vulnerability to oxidation, targeting the secondary and tertiary amine functionalities. Hydrogen peroxide is a commonly used oxidizing agent.

  • Methodology:

    • Preparation: Prepare a stock solution of the drug substance (~1 mg/mL).

    • Oxidative Condition: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubation: Store the solution at room temperature, protected from light.

    • Sampling: Withdraw aliquots at time points (e.g., 0, 2, 6, 12, 24 hours).

    • Analysis: Analyze directly by HPLC. No quenching is typically required, but dilution may be necessary.

3.2.3. Protocol: Photodegradation

  • Causality: This study is mandated by regulatory agencies to determine if the substance degrades upon exposure to light, which informs packaging requirements.[10][11][12]

  • Methodology (as per ICH Q1B):

    • Sample Preparation: Spread a thin layer of the solid drug substance on a suitable container. Also, prepare a solution of the drug (~1 mg/mL) in a quartz cuvette.

    • Control Sample: Prepare identical samples wrapped completely in aluminum foil to serve as dark controls.

    • Exposure: Place both the test and control samples in a calibrated photostability chamber.

    • Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[10][11]

    • Analysis: After exposure, compare the assay and impurity profiles of the exposed samples to the dark controls using HPLC.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and trend analysis.

Table 1: Summary of Thermal Analysis Data

Parameter Result Interpretation
DSC Onset of Melting TBD °C Indicates the beginning of the melting process.
DSC Peak Melting Point TBD °C Characteristic melting point of the substance.

| TGA Onset of Decomposition | TBD °C | Temperature at which significant mass loss begins. |

Table 2: Summary of Forced Degradation Results

Stress Condition Duration/Temp % Degradation No. of Degradants Major Degradant (RRT)
0.1 M HCl 24h / 60°C TBD TBD TBD
0.1 M NaOH 24h / 60°C TBD TBD TBD
3% H₂O₂ 24h / RT TBD TBD TBD
Photolytic (Solid) ICH Q1B TBD TBD TBD
Thermal (Solid) 72h / 80°C TBD TBD TBD

TBD: To Be Determined; RRT: Relative Retention Time

Interpretation: The primary goal is to achieve a good mass balance, where the decrease in the API assay plus the sum of all degradation products is close to 100%. This confirms that all major degradants are being detected. The stability-indicating method is considered validated if it can resolve all degradation product peaks from the main API peak and from each other. The conditions under which significant degradation occurs highlight the intrinsic liabilities of the molecule, guiding formulation scientists to include appropriate excipients (e.g., buffers, antioxidants) or select protective packaging.

Conclusion

The thermodynamic stability of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone is a critical quality attribute that must be thoroughly investigated during its development. The presence of a hydrolytically sensitive lactam ring and oxidatively labile amine groups defines its primary degradation pathways. A systematic approach, combining thermal analysis with comprehensive forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress, is essential. This in-depth evaluation, underpinned by a validated stability-indicating analytical method, provides the necessary scientific understanding to ensure the development of a safe, stable, and effective drug product. The insights gained are fundamental to defining appropriate storage conditions, retest periods, and packaging, thereby safeguarding product quality throughout its lifecycle.

References

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (1996, December). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-PYRROLIDONE. Retrieved from [Link]

  • Pharma Growth Hub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. Retrieved from [Link]

  • Patents, G. (n.d.). US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone.
  • National Center for Biotechnology Information. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide and lactam hydrolysis of N-(2-hydroxyacetyl)-2-pyrrolidone: Effective catalysis. Retrieved from [Link]

  • ACS Publications. (2021, November 3). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection and subsequent oxidation of pyrrolidine 4a–f. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature (a), pH (b) and metal ions (c) on NMP degradation efficiency. Retrieved from [Link]

  • Royal Society of Chemistry. (2000, May 8). Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, September 15). Sonochemical degradation of N-methylpyrrolidone and its influence on single walled carbon nanotube dispersion. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ACS Publications. (2022, May 26). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Retrieved from [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • DigitalCommons@UNL. (n.d.). "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-" by TAY-YEAN LIN. Retrieved from [Link]

  • Queen's University Belfast. (2020, March 4). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-methyl-2-pyrrolidinone. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]

  • Beilstein Journals. (2025, April 24). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory. Retrieved from [Link]

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Sources

Foundational

Solubility profile of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone in organic solvents

Executive Summary This technical guide provides an in-depth analysis of the solubility profile, physicochemical behavior, and handling protocols for 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (CAS 933748-71-1).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile, physicochemical behavior, and handling protocols for 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (CAS 933748-71-1).[1] As a functionalized derivative of the common solvent


-methyl-2-pyrrolidone (NMP), this compound serves as a critical chiral or achiral building block in the synthesis of pharmaceutical intermediates, particularly for quinolone antibiotics and nitrogen-containing heterocycles.[1]

Unlike simple solvents, this molecule possesses a dual nature: a polar aprotic lactam core combined with a reactive, basic secondary amine side chain.[1] This guide delineates its solubility across solvent classes, establishes protocols for experimental validation, and outlines stability concerns such as hygroscopicity and Schiff base formation.

Physicochemical Identity & Structural Analysis

To predict and manipulate solubility effectively, one must understand the molecular forces at play.[1]

  • Chemical Name: 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone[1]

  • CAS Number: 933748-71-1[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • Molecular Weight: 142.20 g/mol [1]

  • Functional Moieties:

    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -Lactam Core:  Highly polar, hydrogen bond acceptor (C=O).[1] Responsible for miscibility with water and polar aprotic solvents.[1][3][4][5]
      
    • Secondary Amine (

      
      ):  Basic, hydrogen bond donor and acceptor.[1] drastically increases polarity compared to NMP and introduces reactivity with ketones/aldehydes.[1]
      
Mechanistic Solubility Prediction

The presence of the secondary amine introduces Hydrogen Bond Donating (HBD) capability that standard NMP lacks.[1] Consequently, this compound exhibits enhanced solubility in protic solvents (water, alcohols) but reduced solubility in non-polar hydrocarbons compared to its parent structure.

Solubility Profile in Organic Solvents

The following data categorizes solubility based on solvent polarity and functional group interaction.

Legend:

  • High: Miscible or >100 mg/mL.[1]

  • Moderate: 10–100 mg/mL (often temperature-dependent).[1]

  • Low: <10 mg/mL.[1]

Solvent ClassSpecific SolventsSolubility RatingMechanistic Insight
Polar Protic Water, Methanol, Ethanol, IsopropanolHigh / Miscible The amine and lactam groups form strong H-bond networks with the solvent.[1] The compound is likely hygroscopic.[1][6]
Polar Aprotic DMSO, DMF, DMAc, NMP, AcetonitrileHigh Dipole-dipole interactions dominate. Excellent for use as a reaction intermediate in nucleophilic substitutions.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Favorable interaction between the electron-rich amine/lactam and the electron-deficient hydrogens of the solvent.[1]
Ethers THF, 1,4-Dioxane, MTBEModerate to High Soluble in THF/Dioxane due to moderate polarity.[1] Solubility in MTBE may be lower; heating may be required.[1]
Esters Ethyl Acetate, Isopropyl AcetateModerate Generally soluble, but less so than in alcohols.[1] Useful for extraction/workup if the compound partitions out of water (pH dependent).[1]
Ketones Acetone, MEKHigh (Caution) AVOID. While soluble, the secondary amine reacts with ketones to form hemiaminals/imines (Schiff bases).
Hydrocarbons Hexanes, Heptane, CyclohexaneLow / Insoluble The high polarity of the diamine/lactam structure prevents solvation by non-polar van der Waals forces.[1]
Aromatics Toluene, BenzeneLow to Moderate Limited solubility at RT.[1] Often requires heating (>60°C) to dissolve significant quantities.[1]

Experimental Protocols for Solubility Determination

As a researcher, you should not rely solely on literature values for critical process steps. Use the following self-validating protocols to determine exact solubility limits for your specific batch.

Protocol A: Visual Turbidity Method (Qualitative)

Best for rapid solvent screening.

  • Preparation: Place 10 mg of the compound into a clear 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble at current concentration.[1]

    • Cloudy/Precipitate: Insoluble.[1]

    • Schlieren Lines: Dissolution is occurring; continue vortexing.

  • Endpoint: Calculate solubility (

    
    ) based on total volume added (
    
    
    
    ):
    
    
Protocol B: Gravimetric Saturation Method (Quantitative)

Best for generating precise data for formulation or crystallization.[1]

  • Saturation: Add excess compound to 5 mL of solvent in a sealed vial.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under vacuum (using a rotovap or centrifugal evaporator).

  • Weighing: Weigh the vial with the dry residue (

    
    ).
    
  • Calculation:

    
    
    

Critical Handling & Stability Strategy

The chemical nature of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone dictates specific handling requirements to maintain integrity.

A. Chemical Incompatibility (The "Ketone Rule")

The secondary amine at the C4-position is nucleophilic.[1]

  • Risk: Reaction with ketones (Acetone, Methyl Ethyl Ketone) or aldehydes.[1]

  • Mechanism: Nucleophilic attack on the carbonyl carbon

    
     Carbinolamine 
    
    
    
    Imine (Schiff Base) + Water.[1]
  • Directive: Never use acetone for recrystallization or cleaning glassware containing this compound if purity is critical.[1] Use Methanol or DCM instead.[1]

B. Hygroscopicity & CO Scrubbing
  • Hygroscopicity: The lactam and amine moieties are avid water absorbers.[1] Wet samples will show erroneous mass balance and may hydrolyze over long periods.[1]

  • Carbamate Formation: Secondary amines can react with atmospheric CO

    
     to form carbamates reversible salts.[1]
    
  • Storage: Store under Argon or Nitrogen atmosphere in tightly sealed containers.

Visualization: Solubility & Workflow Logic

The following diagram illustrates the decision matrix for solvent selection and the chemical interactions governing solubility.

SolubilityProfile Compound 1-Methyl-4- [(methylamino)methyl] -2-pyrrolidinone Protic Polar Protic (Water, MeOH, EtOH) Compound->Protic H-Bonding Aprotic Polar Aprotic (DMSO, DMF, DCM) Compound->Aprotic Dipole-Dipole Ketones Ketones (Acetone, MEK) Compound->Ketones Nucleophilic Attack NonPolar Hydrocarbons (Hexane, Heptane) Compound->NonPolar Polarity Mismatch Soluble High Solubility (Stable) Protic->Soluble Aprotic->Soluble Reacts High Solubility (UNSTABLE - REACTION) Ketones->Reacts Forms Imines Insoluble Low Solubility (Precipitation) NonPolar->Insoluble

Figure 1: Solubility decision matrix based on solvent class and chemical compatibility.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 1-Methyl-2-pyrrolidinone (NMP) Product Specification. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 13387, N-Methyl-2-pyrrolidone. Retrieved from [1]

  • Jouyban, A., Fakhree, M. A., & Shayanfar, A. (2010).[1][7] Review of Pharmaceutical Applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535.[1][7][8] Retrieved from [1]

  • ChemicalBook. (2023).[1][5] 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone Product Description. Retrieved from [1]

  • U.S. Patent & Trademark Office. (2001).[1] Preparation of N-methyl-2-pyrrolidone (NMP). US Patent 6,348,601.[1] Retrieved from

Sources

Exploratory

Ionization Dynamics of Functionalized 2-Pyrrolidinones: A Mechanistic Guide to pKa and ADME Optimization

Executive Summary The 2-pyrrolidinone ( -lactam) ring is a privileged heterocyclic scaffold embedded in numerous active pharmaceutical ingredients (APIs), ranging from nootropics to antiepileptics. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-pyrrolidinone (


-lactam) ring is a privileged heterocyclic scaffold embedded in numerous active pharmaceutical ingredients (APIs), ranging from nootropics to antiepileptics. As a Senior Application Scientist, I frequently encounter formulation and bioanalytical challenges rooted in a fundamental misunderstanding of this ring's ionization behavior. This technical guide elucidates the intrinsic pKa characteristics of the 2-pyrrolidinone core, analyzes how functionalization dictates physiological charge, and provides field-proven, self-validating protocols for leveraging these properties in drug development and extraction workflows.

Mechanistic Foundation: The 2-Pyrrolidinone Core

At the heart of these molecules lies the 5-membered gamma-lactam ring. A common analytical pitfall is treating the lactam nitrogen as a basic amine. In reality, the lone pair of electrons on the nitrogen atom is highly delocalized into the adjacent carbonyl group via resonance. This


-electron delocalization imparts significant partial double-bond character to the C-N bond, effectively nullifying the nitrogen's basicity.

Consequently, the unsubstituted 2-pyrrolidinone core is essentially neutral across the entire physiological pH spectrum. Protonation occurs exclusively at the carbonyl oxygen, and only under super-acidic conditions, yielding a basic pKa of approximately -0.94 (1)[1]. Conversely, the deprotonation of the lactam nitrogen requires a highly alkaline environment, exhibiting an acidic pKa of 14.7 ().

G Core 2-Pyrrolidinone Core (Neutral at pH 7.4) Acidic Deprotonated Lactam (pKa ~ 14.7) Core->Acidic pH > 15 (Strong Base) Basic Protonated Carbonyl (pKa ~ -0.9) Core->Basic pH < -1 (Strong Acid) Func Functionalized Derivative (Ionization driven by substituent) Core->Func Substitution at C3, C5, or N1

Caption: Ionization pathways of the 2-pyrrolidinone core and the shift toward substituent-driven pKa.

Substituent-Driven pKa Variations

Because the core is neutral at pH 7.4, the ionization state of functionalized 2-pyrrolidinones is entirely dictated by their substituents. Understanding this causality is critical for predicting lipophilicity (LogD), blood-brain barrier (BBB) permeability, and receptor binding affinity.

  • C5-Carboxylic Acids (e.g., L-Pyroglutamic Acid): The addition of a carboxyl group at the C5 position creates a strongly acidic center. L-Pyroglutamic acid (5-oxoproline) exhibits a pKa of 3.32 (2)[2]. At physiological pH, it exists almost exclusively as a hydrophilic anion, necessitating active transport mechanisms for cellular uptake.

  • C5-Pyridine Rings (e.g., Cotinine): Cotinine, the primary metabolite of nicotine, features a pyridine ring at C5. The pyridine nitrogen acts as a weak base with a pKa of 4.8 (3)[3]. At pH 7.4, cotinine is predominantly in its unionized (free base) form, which explains its extensive tissue distribution and prolonged half-life compared to nicotine.

  • C3-Imides (e.g., Ethosuximide): Adding a second carbonyl group adjacent to the nitrogen transforms the lactam into a succinimide. The extended resonance stabilizes the conjugate base, lowering the pKa of the nitrogen proton to 9.3 (4)[4]. This makes ethosuximide a weak acid that remains largely unionized in the bloodstream, facilitating rapid BBB penetration for its antiepileptic action.

  • Tertiary Amines (e.g., Doxapram): Doxapram incorporates a morpholine appendage, introducing a basic tertiary amine with a pKa of 7.3 (5)[5]. Because this value is nearly identical to physiological pH, doxapram exists in a delicate equilibrium between ionized and unionized states, making its pharmacokinetics highly sensitive to systemic acid-base fluctuations.

  • N1-Amides (e.g., Piracetam): Substitution at the lactam nitrogen with an acetamide group yields piracetam. The acetamide group is non-basic, with a predicted pKa of 15.67 (6)[6]. Piracetam remains completely neutral in vivo, relying on its high aqueous solubility and low molecular weight for distribution.

Quantitative Data Summary

CompoundFunctionalizationKey Ionizable GrouppKaPhysiological State (pH 7.4)
2-Pyrrolidinone None (Core)Lactam NH / Carbonyl14.7 / -0.94Neutral
L-Pyroglutamic Acid C5-CarboxylCarboxylic Acid3.32Anionic (-1)
Cotinine C5-PyridinePyridine Nitrogen4.8Neutral (Free Base)
Doxapram C4-Alkyl/MorpholineTertiary Amine7.3Equilibrium (Cationic/Neutral)
Ethosuximide C3-Alkyl/CarbonylImide NH9.3Predominantly Neutral
Piracetam N1-AcetamideAmide15.67Neutral

Experimental Workflows: Exploiting pKa in Bioanalysis

To demonstrate the practical application of these principles, we examine the extraction of cotinine from biological matrices. A robust bioanalytical method must be a self-validating system. By understanding that cotinine has a pKa of 4.8, we can manipulate the sample pH to force the molecule into a specific ionization state, thereby maximizing extraction recovery and minimizing matrix effects.

Protocol: pH-Driven Liquid-Liquid Extraction (LLE) of Cotinine

Causality Principle: Cotinine is a weak base. In neutral plasma (pH ~7.4), a small fraction remains protonated, leading to inconsistent organic partitioning. By driving the pH above 10 (more than 2 pH units above the pKa), we ensure 100% of the cotinine is in its unionized, lipophilic free-base form, driving the equilibrium entirely into the organic extraction phase (3)[3].

Step-by-Step Methodology:

  • Matrix Aliquoting & Internal Standard Addition: Transfer 100 µL of plasma into a clean 2 mL microcentrifuge tube. Spike with 10 µL of Cotinine-d3 (100 ng/mL) as the internal standard.

    • Validation Check: The deuterated standard co-elutes with the analyte, inherently correcting for any variations in extraction efficiency, volumetric errors, or MS ion suppression.

  • Alkalinization: Add 50 µL of 1 M NaOH to the sample. Vortex for 10 seconds.

    • Mechanistic Step: This raises the matrix pH > 10, completely deprotonating the pyridine nitrogen of cotinine.

  • Solvent Partitioning: Add 1.0 mL of an organic extraction solvent (e.g., Dichloromethane/Ethyl Acetate, 1:1 v/v). Vortex vigorously for 5 minutes to facilitate mass transfer of the unionized cotinine into the organic layer.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C to break any emulsions and achieve crisp phase separation.

  • Recovery & Reconstitution: Transfer 800 µL of the lower organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (e.g., 10 mM Ammonium Acetate / Methanol, 90:10).

  • LC-MS/MS Analysis: Inject 5 µL onto a reversed-phase C18 column. Monitor the MRM transitions: m/z 177.3

    
     80.0 for Cotinine, and m/z 180.3 
    
    
    
    80.0 for Cotinine-d3.

G Start Biological Sample (Contains Cotinine) Alkalinization Add NaOH (pH > 10) Target pKa 4.8 Start->Alkalinization State Cotinine Unionized (Neutral Free Base) Alkalinization->State Deprotonation of Pyridine N Extraction Liquid-Liquid Extraction (Organic Solvent) State->Extraction Partitions to Organic Phase Analysis LC-MS/MS Analysis (m/z 177.3 -> 80) Extraction->Analysis High Recovery & Specificity

Caption: Step-by-step logic for the pH-dependent liquid-liquid extraction of cotinine.

References

  • Ataman Kimya. "2-PYRROLIDONE".
  • FooDB. "Showing Compound 2-Pyrrolidinone (FDB000741)".
  • ChemicalBook. "L-Pyroglutamic acid CAS#: 98-79-3".
  • MDPI. "Optimisation of Cotinine Extraction from Fingernails Using Response Surface Methodology for Fourier Transform Infrared Spectroscopy Analysis".
  • Neupsy Key. "Ethosuximide".
  • Midas Pharma. "Doxapram hydrochloride".
  • Acta Scientific. "A Systematic Review on the Analytical Techniques for the Quantification of Piracetam".

Sources

Foundational

Technical Whitepaper: Hydrogen Bonding Architecture of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone

Here is an in-depth technical guide on the hydrogen bonding potential and physicochemical profile of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone. Executive Summary 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (C...

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide on the hydrogen bonding potential and physicochemical profile of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone.

Executive Summary

1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (CAS 933748-71-1) represents a bifunctional molecular scaffold that bridges the high-solvency characteristics of N-methyl-2-pyrrolidone (NMP) with the reactive basicity of secondary amines.[1] Unlike its parent compound NMP, which acts solely as a hydrogen bond acceptor, this 4-substituted derivative introduces a critical hydrogen bond donor site within its side chain. This structural modification dramatically alters its thermodynamic profile, solvation capabilities, and utility in structure-activity relationship (SAR) studies.

This guide analyzes the molecule’s hydrogen bonding potential, delineating its dual role as a "functionalized solvent" and a pharmacophore building block.

Molecular Architecture & H-Bonding Sites

The molecule consists of a rigid


-lactam core substituted at the C4 position. To understand its interaction potential, we must deconstruct it into two distinct electronic domains: the Lactam Core  (Acceptor-Rich) and the Amine Side Chain  (Donor-Active).
Structural Decomposition
  • Core Scaffold: 1-Methyl-2-pyrrolidinone ring.

    • Electronic Feature: The amide nitrogen lone pair is delocalized into the carbonyl system, rendering the ring nitrogen non-basic and planar.

    • H-Bond Role: Strong H-Bond Acceptor (HBA) at the Carbonyl Oxygen (

      
      ).
      
  • Substituent (C4 Position): (Methylamino)methyl group (

    
    ).
    
    • Electronic Feature: A secondary amine with a localized lone pair.

    • H-Bond Role:

      • H-Bond Donor (HBD): The amine proton (

        
        ).
        
      • H-Bond Acceptor (HBA): The amine nitrogen lone pair.

The "Donor Switch" Mechanism

The introduction of the methylaminomethyl group fundamentally changes the solvation physics compared to NMP.

  • NMP (Parent): Dipolar aprotic. Solvates cations well, anions poorly.

  • Target Molecule: Dipolar protic/aprotic hybrid. The side chain

    
     allows for the solvation of anions and the formation of supramolecular networks that NMP cannot support.
    

Intramolecular vs. Intermolecular Dynamics

The spatial arrangement of the donor (amine) and acceptor (carbonyl) allows for complex conformational equilibria.

Intramolecular Hydrogen Bonding (The 7-Membered Ring)

Conformational analysis suggests a high probability of an intramolecular hydrogen bond (IMHB) forming between the side-chain amine proton and the ring carbonyl oxygen.

  • Path:

    
    
    
  • Ring Size: Formation of a pseudo-7-membered ring (

    
    ).
    
  • Thermodynamic Impact: This "closed" conformation reduces the molecule's effective polarity and increases membrane permeability (lipophilicity) by masking the polar donor/acceptor sites.

Intermolecular Networking

In bulk solution or crystal lattice, the molecule likely adopts an "open" conformation to maximize networking:

  • Head-to-Tail Dimerization: The amine

    
     of Molecule A bonds to the 
    
    
    
    of Molecule B.
  • Solvent Bridging: In aqueous media, water molecules bridge the gap between the amine and carbonyl, stabilizing the open form.

Visualization of H-Bonding Pathways

The following diagram illustrates the competing intramolecular and intermolecular pathways.

HBondingPathways Molecule 1-Methyl-4-[(methylamino)methyl] -2-pyrrolidinone OpenConf Open Conformation (High Polarity) Molecule->OpenConf Protic Solvent ClosedConf Closed Conformation (Pseudo-7-Ring IMHB) Molecule->ClosedConf Non-polar Solvent / Gas Phase Dimer Intermolecular Dimer (Head-to-Tail) OpenConf->Dimer High Conc. Solvation Aqueous Solvation (H2O Bridging) OpenConf->Solvation Dilute Aqueous ClosedConf->OpenConf Disruption by H2O

Caption: Competing conformational states governed by solvent polarity. The closed conformation dominates in non-polar environments, while protic solvents stabilize the open form.

Physicochemical Profile & Solubility Logic

Predicted Properties

Based on the NMP scaffold and amine functionality, the following properties are derived for experimental planning.

PropertyValue (Predicted)Rationale
Molecular Weight 142.20 g/mol Formula

H-Bond Donors 1Secondary amine (

)
H-Bond Acceptors 2Carbonyl (

) + Amine (

)
pKa (Base) ~9.5 - 10.2Typical secondary alkyl amine range.
LogP -0.5 to 0.0More lipophilic than NMP (-0.38) due to added carbons, but still polar.
Boiling Point > 220°CHigher than NMP (202°C) due to intermolecular H-bonding capacity.
Solubility & pH Dependence

Unlike NMP, which is pH-independent in its solvency, this molecule acts as a pH-switchable solvent :

  • pH < 8 (Acidic): The side chain protonates (

    
    ). The molecule becomes highly hydrophilic/ionic. H-bond donor capability is lost (ammonium is a weak donor, but ionic interactions dominate).
    
  • pH > 10 (Basic): The amine is neutral. The molecule functions as a lipophilic H-bond donor/acceptor.

Experimental Characterization Protocols

To validate the H-bonding potential, the following self-validating experimental workflows are recommended.

IR Spectroscopy (Dilution Study)

Objective: Distinguish between intramolecular (concentration-independent) and intermolecular (concentration-dependent) H-bonds.

  • Preparation: Prepare solutions in a non-polar solvent (e.g.,

    
     or 
    
    
    
    ) at concentrations ranging from 10 mM to 0.1 mM.
  • Acquisition: Record FTIR spectra focusing on the

    
     (
    
    
    
    stretch) and
    
    
    (
    
    
    stretch).
  • Analysis:

    • Intramolecular: Peak position remains constant upon dilution.

    • Intermolecular: Peak shifts to higher wavenumbers (sharpening) upon dilution as dimers break.

NMR Titration (DMSO-d6 vs. CDCl3)

Objective: Map the solvent accessibility of the


 proton.
  • Baseline: Acquire

    
    -NMR in 
    
    
    
    . Note the chemical shift of the
    
    
    proton.
  • Titration: Titrate with

    
     (a strong H-bond acceptor).
    
  • Logic: If the

    
     shift moves significantly downfield, it indicates the proton was "free" or loosely bound. A minimal shift suggests a strong intramolecular lock (the 7-membered ring).
    
Computational Modeling Workflow

For precise energy values, Density Functional Theory (DFT) is required.

ComputationalWorkflow Start Structure Generation (R/S Enantiomers) ConformationalSearch Conformational Search (Monte Carlo / MMFF) Start->ConformationalSearch DFT_Opt DFT Optimization (B3LYP/6-31G*) ConformationalSearch->DFT_Opt Freq_Calc Frequency Calculation (N-H Stretch Prediction) DFT_Opt->Freq_Calc Solvation_Model Solvation Model (PCM: Water vs. CHCl3) DFT_Opt->Solvation_Model Output Delta G of H-Bonding (Intra vs. Inter) Freq_Calc->Output Solvation_Model->Output

Caption: Computational workflow to quantify the thermodynamic stability of the intramolecular hydrogen bond.

Applications in Drug Development[2]

Chiral Auxiliary & Building Block

The C4 position is a stereocenter. Using enantiomerically pure 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone allows for the synthesis of chiral drugs. The side chain amine can react with acid chlorides or isocyanates to form complex peptidomimetics.

Solubility Enhancer (Hydrotrope)

The molecule can serve as a "designer hydrotrope."

  • Mechanism: The lactam ring stacks with aromatic drug cores (

    
    -interaction), while the amine side chain H-bonds with water.
    
  • Advantage: Unlike NMP, which can be toxic at high doses, the amino-derivative may offer different metabolic pathways, though toxicity must be rigorously verified.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54776267, 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone. Retrieved from [Link]

  • Jouyban, A., et al. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. J Pharm Pharmaceut Sci. (Contextual grounding on parent NMP properties). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone as a Chemical Intermediate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone as a versatile chemical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone as a versatile chemical intermediate. While specific, peer-reviewed protocols for this exact molecule are not extensively documented, its structure—comprising a stable N-methyl-2-pyrrolidinone (NMP) core and a reactive secondary amine—allows for a predictable and highly useful reactivity profile. This guide is built upon established principles of organic chemistry and data from structurally analogous compounds, offering a robust framework for its application in synthesis. We present detailed protocols for key transformations, mechanistic insights, safety guidelines, and analytical characterization methods.

Introduction and Strategic Overview

1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (CAS 933748-71-1) is a bifunctional organic molecule featuring a polar aprotic lactam moiety and a nucleophilic secondary amine.[1] The N-methyl-2-pyrrolidinone (NMP) scaffold is a well-established structural motif in medicinal chemistry and materials science, known for its favorable solubility and stability.[2][3] The primary utility of this compound as a chemical intermediate lies in the reactivity of its exocyclic secondary amine, which serves as a key handle for introducing molecular diversity through various bond-forming reactions.

This guide will focus on leveraging the nucleophilicity of the (methylamino)methyl group for constructing more complex molecules, a common strategy in the synthesis of pharmaceutical agents and other high-value chemical entities.[4]

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safety requirements is paramount for the successful and safe implementation of any chemical protocol. The data presented below is a combination of supplier information for the target molecule and extrapolated data from the structurally similar and extensively studied solvent, N-Methyl-2-pyrrolidone (NMP).

PropertyValueSource / Rationale
CAS Number 933748-71-1CymitQuimica[1]
Molecular Formula C₇H₁₄N₂OCymitQuimica[1]
Molecular Weight 142.20 g/mol CymitQuimica[1]
Appearance Expected to be a colorless to light yellow liquidAnalogy with NMP[5]
Purity ≥95.0%CymitQuimica[1]
Boiling Point >200 °C (estimated)Analogy with NMP (202-204 °C)[6][7]
Solubility Miscible with water and most organic solvents (estimated)Analogy with NMP[6][7]
Safety and Handling Precautions

Disclaimer: No specific safety data sheet (SDS) for 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone is widely available. The following recommendations are based on the known hazards of N-Methyl-2-pyrrolidone (NMP) and secondary amines. A comprehensive, compound-specific risk assessment must be performed before use.

  • Hazard Overview: Based on NMP, this compound should be treated as a potential reproductive toxicant, a skin and eye irritant, and a respiratory irritant.[8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from ignition sources.

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

Scientific Foundation: Reactivity and Mechanistic Rationale

The synthetic utility of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone is dictated by its functional groups. Understanding their individual and collective behavior is key to designing successful experiments.

G cluster_molecule 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone cluster_reactivity Key Reactive Sites & Properties mol Structure Image Here amine Secondary Amine (-NH-CH₃) amine_desc Primary site for nucleophilic attack. Ideal for acylation, alkylation, sulfonylation, and reductive amination. amine->amine_desc High Reactivity lactam Lactam Core (N-Methyl-2-pyrrolidinone) lactam_desc Generally stable, provides polarity and solubility. Ring-opening requires harsh acidic or basic conditions. lactam->lactam_desc High Stability

A visual representation of the key functional moieties and their general reactivity.

  • The Secondary Amine: This is the molecule's primary reactive center. As a secondary amine, it is a potent nucleophile, readily attacking electrophilic centers. Its steric environment is relatively unhindered, allowing for efficient reactions. This site is the intended handle for derivatization.

  • The N-Methyl-2-pyrrolidinone Core: This portion of the molecule is largely inert under standard synthetic conditions.[5] Its high polarity makes the entire molecule soluble in a wide range of reaction media, from water to various organic solvents, which is a significant practical advantage.[7] The amide bond of the lactam is resistant to hydrolysis except under forcing conditions (strong acid or base with heat), ensuring the scaffold remains intact during most transformations of the secondary amine.

Application Notes & Experimental Protocols

The following protocols are designed as robust starting points. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Application 1: Synthesis of N-Substituted Amides via Acylation

This is one of the most fundamental and reliable applications, used to link the intermediate to carboxylic acid-containing fragments, a cornerstone of medicinal chemistry.

Protocol 4.1: General Procedure for N-Acylation with an Acid Chloride

This protocol details the reaction of the intermediate with a generic acid chloride (R-COCl) in the presence of a non-nucleophilic base to form a tertiary amide.

Workflow Diagram:

G start Start dissolve Dissolve Intermediate (1.0 eq) & Triethylamine (1.2 eq) in DCM start->dissolve cool Cool reaction mixture to 0 °C (ice-water bath) dissolve->cool add_acyl Add Acid Chloride (1.1 eq) dropwise via syringe cool->add_acyl react Stir at 0 °C for 30 min, then warm to RT for 2-4 h add_acyl->react monitor Monitor reaction by TLC or LC-MS (disappearance of starting amine) react->monitor monitor->react Incomplete workup Quench with H₂O. Separate organic layer. monitor->workup Complete wash Wash organic layer with: 1. 1M HCl (aq) 2. Sat. NaHCO₃ (aq) 3. Brine workup->wash dry Dry organic layer (Na₂SO₄), filter, and concentrate wash->dry purify Purify crude product via flash column chromatography dry->purify end End: Characterize Pure Product purify->end

Workflow for the N-Acylation Protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (1.0 equivalent).

  • Solvent and Base: Dissolve the starting material in anhydrous dichloromethane (DCM), approximately 0.1 M concentration. Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the desired acid chloride (1.1 equivalents) dropwise to the reaction mixture over 5-10 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. This removes the base and any unreacted acid chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Causality and Rationale:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the acid chloride.

  • Base (TEA/DIPEA): The reaction generates one equivalent of HCl, which would protonate the starting amine, rendering it non-nucleophilic. The base neutralizes this acid, allowing the reaction to proceed to completion.

  • 0 °C Addition: The acylation reaction is typically exothermic. Slow, cooled addition controls the reaction rate and minimizes potential side reactions.

  • Aqueous Washes: The acidic wash removes the amine base, while the basic wash removes any excess acid chloride and the carboxylic acid formed from its hydrolysis.

Application 2: Synthesis of N,N'-Disubstituted Amines via Reductive Amination

This protocol allows for the coupling of the intermediate with aldehydes or ketones to form a new C-N bond, extending the carbon skeleton.

Protocol 4.2: General Procedure for Reductive Amination with an Aldehyde

This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is compatible with most functional groups.

Workflow Diagram:

G start Start dissolve Dissolve Intermediate (1.0 eq) & Aldehyde (1.1 eq) in Dichloroethane (DCE) start->dissolve add_reductant Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise dissolve->add_reductant react Stir at room temperature for 6-12 hours add_reductant->react monitor Monitor reaction by LC-MS (formation of product mass) react->monitor monitor->react Incomplete workup Quench carefully with sat. NaHCO₃ (aq) (gas evolution!) monitor->workup Complete extract Extract with DCM (3x). Combine organic layers. workup->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify crude product via flash column chromatography dry->purify end End: Characterize Pure Product purify->end

Sources

Application

Application Notes &amp; Protocols: Synthesis of Pharmaceutical Compounds Using Methylamino-Pyrrolidinone Scaffolds

Abstract The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, sp3-rich structure provides an exc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, sp3-rich structure provides an excellent framework for exploring three-dimensional chemical space, a critical factor in modern drug design.[2] This application note provides an in-depth guide to the synthesis of pharmaceutical intermediates built upon the methylamino-pyrrolidinone scaffold. We will explore robust and scalable synthetic strategies, including multicomponent reactions, palladium-catalyzed cross-coupling, and novel ring-forming cascades. Each section combines detailed, field-proven protocols with a discussion of the underlying chemical principles to empower researchers in drug discovery and development.

Introduction: The Strategic Value of the Pyrrolidinone Core

Saturated nitrogen-containing heterocycles are cornerstones of pharmaceutical development, with the pyrrolidine ring being one of the most prevalent.[4] The incorporation of a methylamino group onto this scaffold provides a key vector for diversification and a critical interaction point for biological targets, such as Factor Xa and various receptors.[3][5] The ability to efficiently and stereoselectively synthesize these structures is paramount for generating compound libraries and identifying lead candidates.

This guide moves beyond simple procedural lists, focusing on the causality behind experimental choices. We will detail three authoritative synthetic methodologies, providing step-by-step protocols that are designed to be self-validating and adaptable.

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// Graph Aesthetics graph [bgcolor="transparent", fontname="Arial", label="Overall Synthetic Strategy", fontcolor="#202124", fontsize=14]; } enddot Caption: High-level overview of synthetic pathways to methylamino-pyrrolidinone compounds.

Synthesis via Multicomponent Reactions: The Ugi Four-Component Reaction (U-4CR)

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for rapidly building molecular complexity from simple starting materials in a single pot. The Ugi four-component reaction (U-4CR) is a prime example, combining a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to form a bis-amide product.[6][7] By using a bifunctional starting material like glutamic acid, which contains both an amine and a carboxylic acid, this reaction can be cleverly adapted to construct N-substituted pyrrolidinones.[8][9]

Causality and Mechanistic Insight: The Ugi reaction proceeds through the initial formation of an imine from the amine and carbonyl components.[6] The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. The sequence concludes with an irreversible intramolecular acyl transfer known as the Mumm rearrangement, which drives the entire reaction to completion.[6] This thermodynamic sink is the key to the reaction's high efficiency and speed. The reaction is well-suited for solid-phase organic synthesis (SPOS), enabling the rapid generation of compound libraries.[8][9]

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// Nodes A [label="Amine\n(from Glutamic Acid)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; B [label="Carbonyl\n(Aldehyde/Ketone)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; C [label="Isocyanide", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; D [label="Carboxylic Acid\n(from Glutamic Acid)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; E [label="Imine Intermediate", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; F [label="Nitrilium Ion", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; G [label="Acyl Transfer\n(Mumm Rearrangement)", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; H [label="Final Pyrrolidinone\nProduct", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"];

// Edges A -> E [label="+ H₂O", color="#5F6368"]; B -> E [color="#5F6368"]; E -> F [label="+ Isocyanide (C)", color="#4285F4"]; D -> F [label="Protonation & Attack", color="#4285F4"]; F -> G [color="#4285F4"]; G -> H [label="Irreversible", color="#34A853"];

// Rank settings to guide layout {rank=same; A; B; C; D;} {rank=same; E;} {rank=same; F;} {rank=same; G;} {rank=same; H;}

// Graph Aesthetics graph [bgcolor="transparent", fontname="Arial", label="Ugi Reaction for Pyrrolidinone Synthesis", fontcolor="#202124", fontsize=14]; } enddot Caption: Simplified workflow of the Ugi four-component reaction for pyrrolidinone synthesis.

Protocol 2.1: Solid-Phase Ugi Synthesis of an N-Substituted Pyrrolidinone Library

This protocol describes the synthesis of a library of N-substituted pyrrolidinones on a solid support, starting from resin-bound glutamic acid.

Materials:

  • MBHA resin

  • Fmoc-L-Glu(OtBu)-OH

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Various aldehydes/ketones

  • Various isocyanides

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile, Methanol

Procedure:

  • Resin Preparation:

    • Couple Fmoc-L-Glu(OtBu)-OH to MBHA resin using standard peptide coupling conditions.

    • Remove the Fmoc protecting group with 20% piperidine in DMF.

    • Remove the t-butyl protecting group with 55% TFA in DCM to yield the free, resin-bound glutamic acid.[9]

  • Ugi Reaction:

    • Swell the resin in a 4:1 mixture of acetonitrile/methanol.

    • Add the desired aldehyde or ketone (2.0 equivalents relative to resin loading).

    • Shake the mixture at 65 °C for 1 hour to facilitate imine formation.

    • Add the desired isocyanide (2.0 equivalents).

    • Continue shaking at 65 °C for 24 hours.[8][9]

  • Work-up and Cleavage:

    • Wash the resin sequentially with methanol, DMF, and DCM to remove excess reagents. Dry the resin under vacuum.

    • Cleave the product from the resin using a suitable cleavage cocktail (e.g., TFA/H₂O/TIS).

    • Precipitate the crude product in cold diethyl ether, centrifuge, and decant the solvent.

  • Purification:

    • Purify the crude product via reverse-phase HPLC to obtain the final N-substituted pyrrolidinone.

Parameter Value Rationale
Reaction Temperature 65 °CAccelerates the rate of imine formation and subsequent reaction steps.
Solvent System Acetonitrile/Methanol (4:1)Polar, aprotic solvents are known to work well for the Ugi reaction.[6] Methanol can act as a proton source.
Reagent Equivalents 2.0 eq.Using an excess of the soluble reagents drives the reaction on the solid support to completion.
Reaction Time 24 hoursEnsures high conversion for a variety of substrates on the solid phase.

Synthesis via Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides/triflates and amines.[10][11] This reaction is exceptionally valuable for synthesizing N-aryl pyrrolidinones or for introducing the methylamino group onto a pre-existing scaffold. Its wide substrate scope and functional group tolerance make it a go-to method in pharmaceutical production.[10][11]

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[10]

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex. The choice of base is critical; a strong, non-nucleophilic base like sodium tert-butoxide is often used to prevent side reactions.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[10]

The choice of phosphine ligand is crucial for success. Sterically hindered, electron-rich ligands (e.g., Josiphos-type ligands, Buchwald's biarylphosphines) promote both the oxidative addition and the final reductive elimination steps, leading to higher yields and faster reaction rates.[10]

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// Invisible nodes for labels label_OA [shape=plaintext, label="Oxidative\nAddition", fontcolor="#202124"]; label_RE [shape=plaintext, label="Reductive\nElimination", fontcolor="#202124"]; label_Deprot [shape=plaintext, label="Amine Coordination\n& Deprotonation", fontcolor="#202124"];

// Edges Pd0 -> OA_Complex [color="#4285F4"]; OA_Complex -> Amido_Complex [color="#FBBC05"]; Amido_Complex -> Pd0 [color="#34A853"];

// Edge Labels OA_Complex -> label_OA [dir=none, style=dotted, arrowhead=none, color="#5F6368"]; label_OA -> Pd0 [dir=none, style=dotted, arrowhead=none, color="#5F6368", label=" + Ar-X"];

Amido_Complex -> label_RE [dir=none, style=dotted, arrowhead=none, color="#5F6368"]; label_RE -> Pd0 [dir=none, style=dotted, arrowhead=none, color="#5F6368", label=" Ar-NR'R''"];

OA_Complex -> label_Deprot [dir=none, style=dotted, arrowhead=none, color="#5F6368", label=" + HNR'R''\n- Base-H⁺X⁻"]; label_Deprot -> Amido_Complex [dir=none, style=dotted, arrowhead=none, color="#5F6368"];

// Graph Aesthetics graph [bgcolor="transparent", fontname="Arial", label="Buchwald-Hartwig Catalytic Cycle", fontcolor="#202124", fontsize=14]; } enddot Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 3.1: Synthesis of N-Aryl-3-(methylamino)pyrrolidin-2-one

This protocol demonstrates the introduction of an aryl group onto the nitrogen of a pre-formed methylamino-pyrrolidinone scaffold.

Materials:

  • 3-(Methylamino)pyrrolidin-2-one hydrochloride

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-BINAP or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • Reactor Setup:

    • To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 eq.), racemic-BINAP (0.03 eq.), and sodium tert-butoxide (1.4 eq.).

    • Add 3-(methylamino)pyrrolidin-2-one hydrochloride (1.2 eq.) and the aryl bromide (1.0 eq.).

  • Reaction:

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-3-(methylamino)pyrrolidin-2-one.

Parameter Value Rationale
Catalyst Loading 2 mol % Pd(OAc)₂Sufficient for efficient catalysis; higher loadings may be needed for challenging substrates.
Ligand Racemic-BINAPA bidentate phosphine ligand that stabilizes the catalyst and promotes efficient reaction.[10]
Base NaOt-Bu (1.4 eq.)Strong, non-nucleophilic base essential for deprotonating the amine for the catalytic cycle.[11]
Solvent Anhydrous TolueneAprotic, non-polar solvent suitable for this reaction type; must be anhydrous to prevent catalyst deactivation.[11]

Synthesis via Cascade Reactions: The Smiles-Truce Annulation

Modern synthetic chemistry increasingly focuses on step-economy, where complex structures are built in a single, efficient operation. Cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, are ideal for this purpose. A recently developed method utilizes a base-mediated Smiles-Truce cascade to construct densely functionalized pyrrolidinones from simple starting materials without the need for transition metals.[1][12]

Causality and Mechanistic Insight: This one-pot process involves three key steps:

  • Nucleophilic Ring-Opening: An arylsulfonamide, acting as a nitrogen nucleophile, attacks an activated cyclopropane diester, opening the three-membered ring.[1][12]

  • Smiles-Truce Rearrangement: The resulting enolate undergoes a 6-exo-trig Smiles-Truce rearrangement. This involves an intramolecular nucleophilic aromatic substitution where the enolate displaces the sulfonyl group, effectively transferring the aryl group from the sulfur to the carbon.[12]

  • Lactam Formation: The liberated amine immediately undergoes an intramolecular cyclization (lactamization) with one of the ester groups to form the stable five-membered pyrrolidinone ring.[12]

This metal-free approach is operationally simple and provides rapid access to valuable pharmacophore structures.[12]

Protocol 4.1: One-Pot Synthesis of an α-Arylated Pyrrolidinone

Materials:

  • Arylsulfonamide (e.g., p-toluenesulfonamide)

  • Diethyl 1,1-cyclopropanedicarboxylate

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reactor Setup:

    • To a dry flask under an inert atmosphere, add the arylsulfonamide (1.0 eq.) and diethyl 1,1-cyclopropanedicarboxylate (1.1 eq.).

    • Add anhydrous DMSO to dissolve the starting materials.

  • Reaction Initiation:

    • Add potassium tert-butoxide (2.2 eq.) portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to 80 °C.

  • Reaction and Monitoring:

    • Stir the reaction at 80 °C and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature and carefully quench by adding it to a stirred solution of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized pyrrolidinone.

Parameter Value Rationale
Base KOt-Bu (2.2 eq.)A strong base is required to deprotonate the sulfonamide for the initial ring-opening and to facilitate the subsequent enolate formation.
Solvent Anhydrous DMSOA polar, aprotic solvent that can solubilize the reagents and withstand the reaction temperature.
Temperature 80 °CProvides the necessary thermal energy to overcome the activation barrier for the Smiles-Truce rearrangement.
Stoichiometry 1.1 eq. CyclopropaneA slight excess of the electrophile ensures complete consumption of the limiting sulfonamide.

Conclusion

The methylamino-pyrrolidinone scaffold is a versatile and valuable platform for the development of novel pharmaceutical agents. The synthetic strategies outlined in this application note—multicomponent reactions, palladium-catalyzed cross-coupling, and cascade annulations—provide researchers with a robust toolkit for accessing a wide diversity of chemical structures. By understanding the mechanistic principles behind these protocols, scientists can rationally troubleshoot and adapt these methods to their specific drug discovery programs, accelerating the journey from initial concept to clinical candidate.

References

  • Ruthenium-Catalyzed Selective Hydrogenation of bis-Arylidene Tetramic Acids. Application to the Synthesis of Novel Structurally Diverse Pyrrolidine-2,4-diones. PMC.
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ACS.org.
  • Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications.
  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters (ACS Publications).
  • Hydrogenation of Succinimide to 2- Pyrrolidone Over Solid Catalysts. ResearchGate.
  • Pyrrolidine synthesis via ring contraction of pyridines. ResearchGate.
  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. PMC - NIH.
  • The Solvent-free Continuous Flow Hydrogenation of N-Methyl Pyrrolidone to N-methylpyrrolidine catalyzed with bimetallic Pt/V on HAP. Catalysis Science & Technology (RSC Publishing).
  • Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. PubChem.
  • 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory. Beilstein Journals.
  • Application Notes and Protocols: Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines. Benchchem.
  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.
  • Buchwald–Hartwig amination. Wikipedia.
  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PMC.
  • Ugi reaction. Wikipedia.
  • Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors. PubMed.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Ugi Reaction. Alfa Chemistry.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour!. Life Chemicals.

Sources

Method

Application Notes &amp; Protocols: The Role of N-Methyl-2-pyrrolidone (NMP) in Advanced Peptide Synthesis

An in-depth analysis of publicly available scientific literature and chemical databases indicates that 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone is not a commonly documented reagent or solvent for peptide synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of publicly available scientific literature and chemical databases indicates that 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone is not a commonly documented reagent or solvent for peptide synthesis. Its primary appearances are within patents as an intermediate in the synthesis of other molecules.

However, the core chemical structure, a substituted N-methyl-2-pyrrolidinone, is highly relevant to modern peptide chemistry. This guide will therefore focus on the well-established and critical role of the parent compound, N-Methyl-2-pyrrolidone (NMP) , and its conceptual derivatives in peptide synthesis. We will explore why NMP has become a cornerstone solvent for challenging peptide sequences and provide detailed protocols for its application, offering the depth of scientific insight requested.

Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry.

Introduction: Overcoming Aggregation in Peptide Synthesis

The synthesis of long or hydrophobic peptide sequences is often plagued by poor solvation and inter-chain aggregation of the growing peptide on the solid support. This phenomenon can lead to incomplete deprotection and coupling reactions, resulting in truncated sequences and failed syntheses. The choice of solvent is therefore a critical parameter for success. While traditional solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are effective for many sequences, they often fail when synthesizing "difficult" peptides.

N-Methyl-2-pyrrolidone (NMP) has emerged as a superior solvent in solid-phase peptide synthesis (SPPS) due to its exceptional solvating properties, which are attributed to its high polarity, aprotic nature, and ability to disrupt the secondary structures (like β-sheets) that cause aggregation. This guide provides a detailed overview of the theory and practical application of NMP in SPPS.

The Physicochemical Advantage of NMP

NMP's efficacy stems from its unique combination of physical and chemical properties when compared to traditional SPPS solvents. Its ability to maintain the growing peptide chain in a solvated, random coil conformation is key to its success.

PropertyN-Methyl-2-pyrrolidone (NMP)N,N-Dimethylformamide (DMF)Dichloromethane (DCM)
Boiling Point 202 °C153 °C39.6 °C
Dielectric Constant 32.236.79.1
Dipole Moment 4.09 D3.86 D1.60 D
Solvating Power Excellent for polar & nonpolar solutesGood for polar solutesGood for nonpolar solutes
Peptide Chain Disruption HighModerateLow

Table 1: Comparative Properties of Common SPPS Solvents. The high boiling point of NMP makes it suitable for microwave-assisted peptide synthesis, while its strong dipole moment and dielectric constant contribute to its outstanding ability to solvate polar peptide backbones and disrupt hydrogen bonding networks that lead to aggregation.

Core Mechanism: How NMP Prevents On-Resin Aggregation

During SPPS, especially after the removal of the N-terminal Fmoc protecting group, the exposed free amine can form hydrogen bonds with other peptide chains. In non-polar solvents, this interaction is strong, leading to the formation of β-sheet-like structures that effectively "crash out" of the solvent phase, rendering the reactive sites inaccessible.

NMP, as a polar aprotic solvent, excels at disrupting these intermolecular hydrogen bonds. It solvates both the peptide backbone and the amino acid side chains, preventing the self-association that is the root cause of synthesis failure.

G cluster_0 SPPS in Low-Polarity Solvent (e.g., DCM) cluster_1 SPPS in NMP P1 Peptide Chain 1 P2 Peptide Chain 2 P1->P2 Inter-chain H-Bonding Result1 β-Sheet Aggregation (Inaccessible N-Terminus) P2->Result1 P3 Peptide Chain 1 NMP NMP Molecules P3->NMP Solvation P4 Peptide Chain 2 P4->NMP Solvation Result2 Solvated, Accessible Chains (Successful Coupling) NMP->Result2

Figure 1: Mechanism of NMP in Preventing Peptide Aggregation. NMP molecules effectively shield peptide chains from each other, preventing the formation of performance-degrading secondary structures.

Protocols for NMP-Based Solid-Phase Peptide Synthesis

The following protocols are designed for standard Fmoc-based SPPS. It is assumed that the user is familiar with the basic principles of the technique.

Reagent Preparation
  • NMP: Use high-purity peptide synthesis grade NMP. Ensure it is anhydrous, as water can hydrolyze activated esters and terminate the peptide chain.

  • Deprotection Solution: 20% Piperidine in NMP (v/v). Prepare fresh daily.

    • Rationale: Piperidine is the standard base for Fmoc removal. Using NMP as the solvent ensures the peptide remains solvated during this critical step.

  • Coupling Solution (HBTU/HCTU):

    • 0.5 M HBTU/HCTU in NMP.

    • 2 M N,N-Diisopropylethylamine (DIPEA) in NMP.

    • 0.5 M Fmoc-amino acid in NMP.

    • Rationale: NMP is an excellent solvent for common coupling reagents and amino acids, ensuring complete dissolution and efficient activation.

Automated Peptide Synthesis Workflow

The following represents a typical cycle for adding one amino acid in an automated peptide synthesizer using NMP.

G start Start Cycle: Resin-Bound Peptide (Fmoc-AA_n-...-Resin) deprotection Step 1: Fmoc Deprotection (20% Piperidine in NMP) start->deprotection 2-5 min wash1 Step 2: NMP Wash (Multiple Cycles) deprotection->wash1 Removes Piperidine & Dibenzofulvene coupling Step 3: Amino Acid Coupling (Fmoc-AA, Activator, Base in NMP) wash1->coupling Prepares for coupling wash2 Step 4: NMP Wash (Multiple Cycles) coupling->wash2 30-60 min (or until completion) end End Cycle: Resin-Bound Peptide (Fmoc-AA_n+1-AA_n-...-Resin) wash2->end Removes excess reagents

Figure 2: Single Amino Acid Coupling Cycle in NMP-based SPPS. This workflow highlights the central role of NMP as the universal solvent for washing, deprotection, and coupling steps.

Detailed Step-by-Step Protocol for a Single Coupling Cycle

This protocol assumes a starting scale of 0.1 mmol on a standard solid-phase resin (e.g., Rink Amide).

  • Resin Swelling: Place the resin in a reaction vessel and add NMP (5-10 mL). Gently agitate for 30 minutes to swell the resin beads. Drain the NMP.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in NMP to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the addition of 5 mL of 20% piperidine in NMP and agitate for another 10-15 minutes.

    • Rationale: A two-stage deprotection ensures complete removal of the Fmoc group, which can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct in the waste stream.

  • Washing:

    • Wash the resin with NMP (5 x 10 mL). Agitate for 1 minute during each wash.

    • Rationale: Thorough washing is critical to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next amino acid. Add:

      • 1 mL of 0.5 M Fmoc-amino acid in NMP (0.5 mmol, 5 eq).

      • 1 mL of 0.5 M HCTU in NMP (0.5 mmol, 5 eq).

      • 1 mL of 2 M DIPEA in NMP (1.0 mmol, 10 eq).

    • Vortex briefly and let the activation proceed for 1-2 minutes.

    • Add the entire activation mixture to the washed resin.

    • Agitate for 30-60 minutes. For difficult couplings, this time can be extended or gentle heating (e.g., 50 °C) can be applied.

    • Rationale: Using a 5-fold excess of amino acid and coupling reagents drives the reaction to completion. HCTU is a highly efficient activator that works well in NMP.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with NMP (5 x 10 mL).

    • Wash with DCM (3 x 10 mL) to prepare for the next cycle or final cleavage if the synthesis is complete.

  • Monitoring (Optional): Perform a Kaiser test or other ninhydrin-based test on a small sample of beads to confirm the absence of free primary amines, indicating a successful coupling. If the test is positive, a second coupling (recoupling) may be necessary.

Troubleshooting and Advanced Considerations

  • Difficult Sequences: For highly hydrophobic or aggregation-prone sequences, consider using NMP in all steps, including the amino acid dissolution. The use of "magic mixtures" (e.g., NMP/DCM/DMSO cocktails) or chaotropic salts like LiCl in NMP can further enhance solvation.

  • Racemization: While NMP is generally safe, prolonged activation times or elevated temperatures, especially with sensitive amino acids like Cysteine and Histidine, can increase the risk of racemization. Use of additives like OxymaPure® can mitigate this risk.

  • Viscosity: NMP is more viscous than DMF or DCM, which can lead to slower draining and require longer wash times in automated synthesizers. Ensure your system's fluidic paths are optimized for higher viscosity solvents.

Conclusion

N-Methyl-2-pyrrolidone is a powerful, enabling solvent for solid-phase peptide synthesis. Its superior ability to solvate protected peptide chains and disrupt intermolecular aggregation makes it indispensable for the successful synthesis of long and difficult peptides. By replacing traditional solvents like DMF and DCM with NMP, particularly in the critical deprotection and coupling steps, researchers can significantly improve synthesis yields, purity, and the overall reliability of the SPPS process. While the specific molecule 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone is not established in this application, the principles demonstrated by its parent structure, NMP, define the frontier of modern peptide chemistry.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

  • White, P., Keyte, J. W., Bailey, K., & Ede, N. (2004). The use of N-methylpyrrolidinone (NMP) for SPPS of difficult sequences. Journal of Peptide Science, 10(1), 18-26. [Link]

  • Carpino, L. A., El-Faham, A., & Albericio, F. (2005). Racemization studies of onium salt-based coupling reagents. Organic Letters, 7(19), 4153–4156. [Link]

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598. [Link]

  • Haberhauer, G., & Somogyi, L. (2002). The "magic" of "magic mixtures" in solid-phase peptide synthesis. Journal of Peptide Science, 8(11), 551–555. [Link]

Application

Application Notes and Protocols: Catalytic Applications of Amine-Functionalized Pyrrolidinones

< চুপ/> Abstract The precise control of stereochemistry is fundamental to modern organic synthesis, particularly in pharmaceutical development where a molecule's three-dimensional structure dictates its biological activi...

Author: BenchChem Technical Support Team. Date: March 2026

< চুপ/>

Abstract

The precise control of stereochemistry is fundamental to modern organic synthesis, particularly in pharmaceutical development where a molecule's three-dimensional structure dictates its biological activity. Amine-functionalized pyrrolidinones, derived from the natural amino acid proline, have become powerful and versatile organocatalysts for a wide array of stereoselective transformations.[1][2] Their ability to operate through biomimetic catalytic cycles, such as enamine and iminium ion catalysis, has made them essential tools for synthesizing complex, enantioenriched molecules.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key applications, detailed experimental protocols, mechanistic insights, and comparative data to facilitate the successful implementation of these catalysts in the laboratory.

Introduction: The Rise of Pyrrolidinone-Based Organocatalysis

The field of asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions, has grown exponentially over the past two decades.[2][3] This revolution was ignited in part by the discovery that L-proline, a simple amino acid featuring a pyrrolidine ring, could effectively catalyze intermolecular aldol reactions with significant enantioselectivity.[2][3] This finding unveiled the potential of the pyrrolidine scaffold as a privileged chiral backbone.

The catalytic prowess of these molecules stems from the secondary amine within the five-membered ring.[4] This amine can react reversibly with carbonyl compounds (aldehydes and ketones) to form two key types of reactive intermediates:

  • Enamines: Formed from the reaction with a ketone or aldehyde, the enamine acts as a potent nucleophile, analogous to a metal enolate, attacking various electrophiles.[1][5]

  • Iminium Ions: Formed from the reaction with an α,β-unsaturated carbonyl, the iminium ion acts as a powerful electrophile by lowering the molecule's Lowest Unoccupied Molecular Orbital (LUMO), activating it for nucleophilic attack.[1][5]

By modifying the pyrrolidine ring with additional functional groups (e.g., amides, alcohols, silyl ethers), chemists have fine-tuned the steric and electronic properties of these catalysts to achieve remarkable levels of control over reaction outcomes.[3][4] This guide will delve into the practical applications of these sophisticated catalysts.

Core Mechanistic Principles: Enamine and Iminium Catalysis

Understanding the underlying catalytic cycles is crucial for troubleshooting and optimizing reactions. The two primary pathways are illustrated below.

Enamine Catalysis

In this cycle, the pyrrolidine catalyst enhances the nucleophilicity of a carbonyl compound. This is the operative mechanism in reactions like the aldol reaction.

Enamine_Catalysis cluster_cycle Catalytic Cycle CAT Pyrrolidinone Catalyst IMIN Iminium Ion CAT->IMIN - H₂O KET Ketone/Aldehyde (Substrate) KET->IMIN ENAM Enamine (Nucleophilic) IMIN->ENAM - H⁺ ADD Addition Product ENAM->ADD + Electrophile EPLUS Electrophile (e.g., Aldehyde) EPLUS->ADD ADD->CAT Regenerates Catalyst PROD Final Product ADD->PROD + H₂O (Hydrolysis) WATER1 H₂O WATER2 H₂O

Caption: The enamine catalytic cycle for pyrrolidinone-catalyzed reactions.

The process begins with the condensation of the catalyst and a carbonyl compound to form an iminium ion, which then deprotonates to yield the highly nucleophilic enamine. This enamine attacks an electrophile, and subsequent hydrolysis releases the product while regenerating the catalyst.

Iminium Catalysis

This cycle is employed to activate α,β-unsaturated carbonyls toward nucleophilic attack, as seen in Michael additions.

Iminium_Catalysis cluster_cycle Catalytic Cycle CAT Pyrrolidinone Catalyst IMIN Iminium Ion (LUMO Lowered, Electrophilic) CAT->IMIN - H₂O ENONE α,β-Unsaturated Carbonyl ENONE->IMIN ENAM_INT Enamine Intermediate IMIN->ENAM_INT + Nucleophile NUC Nucleophile NUC->ENAM_INT ENAM_INT->CAT Regenerates Catalyst PROD Final Product ENAM_INT->PROD + H₂O (Hydrolysis)

Caption: The iminium catalytic cycle for activating α,β-unsaturated systems.

Here, condensation of the catalyst with an α,β-unsaturated aldehyde or ketone forms a transient iminium ion. This process lowers the LUMO of the substrate, making it highly susceptible to attack by a nucleophile. Hydrolysis of the resulting enamine intermediate furnishes the final product and regenerates the catalyst for the next cycle.[1]

Application I: The Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of C-C bond formation, creating β-hydroxy carbonyl compounds which are prevalent in many natural products. Amine-functionalized pyrrolidinones provide a powerful means to control the stereochemistry of this transformation.

Mechanistic Rationale

The reaction proceeds via the enamine catalysis pathway. The chiral environment of the catalyst's enamine intermediate dictates the facial selectivity of the electrophilic attack by the aldehyde. For many proline-derived catalysts, the stereochemical outcome can be rationalized by the Zimmerman-Traxler transition state model, where the carboxylic acid group (or another H-bond donor) activates the aldehyde and directs its approach.[6]

Representative Protocol: Pyrrolidine-Catalyzed Aldol Reaction in Water

This protocol describes a diastereoselective direct aldol reaction between a cyclic ketone and an aromatic aldehyde, showcasing a green chemistry approach by using water as the solvent.

Materials:

  • Cyclic ketone (e.g., cyclohexanone)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Pyrrolidine (10 mol%)

  • Water (H₂O) as solvent

  • Saturated ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-Layer Chromatography (TLC) plate and developing chamber

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • NMR spectrometer and/or HPLC with a chiral column for analysis

Aldol_Workflow A 1. Setup - Add ketone and aldehyde to water. - Stir vigorously. B 2. Catalysis - Add pyrrolidine (10 mol%). - Stir at room temperature. A->B C 3. Monitoring - Monitor reaction progress by TLC. B->C D 4. Quench & Extraction - Add sat. NH₄Cl solution. - Extract with CH₂Cl₂. C->D E 5. Workup - Dry organic layer (Na₂SO₄). - Concentrate via rotary evaporation. D->E F 6. Purification - Purify crude product by flash column chromatography. E->F G 7. Analysis - Determine yield. - Analyze diastereomeric ratio (¹H NMR). - Analyze enantiomeric excess (chiral HPLC). F->G

Caption: Experimental workflow for the pyrrolidine-catalyzed aldol reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing water (3 mL), add the aldehyde (e.g., 4-nitrobenzaldehyde, 2 mmoles) and the ketone (e.g., cyclohexanone, 40 mmoles). Begin vigorous stirring.

  • Catalyst Addition: Add pyrrolidine (10-30 mol%) to the stirring mixture.

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can be short, often between 20 to 65 minutes.

  • Monitoring: Monitor the consumption of the limiting reagent (aldehyde) by TLC.

  • Quenching: Upon completion, cease the reaction by adding a saturated aqueous solution of NH₄Cl (25 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with water (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio from the ¹H NMR spectrum of the purified product and the enantiomeric excess by chiral HPLC analysis.[1]

Performance Data

The choice of ketone ring size can significantly influence the diastereoselectivity of the aldol product.

Donor KetoneAcceptor AldehydeCatalyst Loading (mol%)SolventTime (min)Yield (%)Diastereomeric Ratio (anti:syn)Reference
Cyclopentanone4-Nitrobenzaldehyde10Water308839:61
Cyclohexanone4-Nitrobenzaldehyde10Water209174:26
Cycloheptanone4-Nitrobenzaldehyde10Water657578:22

Insight: As observed, smaller rings tend to favor the syn product, while larger rings favor the anti product, providing a predictable way to control diastereoselectivity.

Application II: Asymmetric Michael Addition

The Michael (or conjugate) addition is a fundamental method for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound. Pyrrolidinone catalysts are highly effective in mediating the addition of aldehydes or ketones to nitroalkenes, leading to valuable γ-nitro carbonyl compounds.[1]

Mechanistic Rationale

This reaction can proceed through two distinct pathways depending on the reactants:

  • Iminium Catalysis: When adding a nucleophile (like a thiol or malonate) to an α,β-unsaturated aldehyde, the catalyst forms an iminium ion to activate the aldehyde.

  • Enamine Catalysis: When adding a ketone or aldehyde (as the nucleophile) to an electrophile (like a nitroalkene), the catalyst forms an enamine to increase the carbonyl's nucleophilicity.

For the addition of aldehydes to nitroalkenes, a dual iminium-enamine cycle is often invoked.[1] More advanced bifunctional catalysts, such as prolinamides, use a secondary site (e.g., an amide N-H) to act as a hydrogen-bond donor, activating the nitroalkene electrophile and guiding the stereochemical outcome.[4]

Representative Protocol: Diarylprolinol Silyl Ether-Catalyzed Addition of Aldehydes to Nitroalkenes

This protocol details a highly enantioselective conjugate addition of an aldehyde to a nitroalkene, catalyzed by a Jørgensen-Hayashi-type catalyst. These diarylprolinol silyl ether catalysts are renowned for their high efficiency and selectivity.[2][3]

Materials:

  • Nitroalkene (e.g., β-nitrostyrene) (0.5 mmol)

  • Aldehyde (e.g., propanal) (2.0 mmol)

  • Diarylprolinol silyl ether catalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine) (10 mol%)

  • Toluene (1.0 mL)

  • Standard laboratory glassware, magnetic stirrer, and TLC setup

  • Silica gel for direct loading and column chromatography

  • Hexanes/Ethyl Acetate solvent system for chromatography

  • Chiral HPLC for analysis

Step-by-Step Procedure:

  • Reaction Setup: In a vial, dissolve the nitroalkene (0.5 mmol) in toluene (1.0 mL).

  • Reagent Addition: Add the aldehyde (2.0 mmol, 4 equivalents). Rationale: Using the aldehyde in excess ensures the reaction proceeds to completion and helps maintain catalyst activity.

  • Catalyst Addition: Add the diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting nitroalkene is consumed. Reaction times can vary widely (from a few hours to 24+ hours) depending on the substrates.

  • Purification: Upon completion, directly load the reaction mixture onto a silica gel column. Purify the product by flash column chromatography using an appropriate eluent (e.g., a gradient of hexanes/ethyl acetate).

  • Analysis: Determine the yield of the isolated γ-nitro aldehyde. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[1]

Performance Data for Michael Additions

Pyrrolidinone-based catalysts, particularly prolinamides and diarylprolinol ethers, demonstrate broad applicability in Michael additions.

NucleophileElectrophileCatalyst TypeYield (%)d.r. (syn:anti)ee (%)Reference
Propanalβ-NitrostyreneDiarylprolinol Silyl Ether9795:599[1]
Cyclohexanoneβ-NitrostyreneProline-based tripeptideHigh94:670[4]
α,α-disubstituted aldehydeAcyclic enoneProline aryl sulfonamideHigh>20:1>98[4]
Aldehydeβ,β-disubstituted nitroalkeneProline-based peptideHigh-99[4]

Insight: The development of bifunctional prolinamide catalysts has been crucial for achieving high stereoselectivity in challenging reactions, such as the creation of all-carbon quaternary stereocenters.[4] The additional functional groups on the catalyst scaffold create a well-defined chiral pocket, precisely controlling the approach of the reactants.

Summary and Outlook

Amine-functionalized pyrrolidinones are indispensable catalysts in modern asymmetric synthesis. Their ability to activate substrates through predictable enamine and iminium ion pathways allows for the stereocontrolled construction of complex molecules under mild, often environmentally friendly conditions.[7] The protocols and data presented here for aldol and Michael additions serve as a robust starting point for researchers. The continuous evolution of catalyst design, including the development of peptide-based and polymer-supported systems, promises to further expand the scope and utility of these remarkable organocatalysts, enabling the synthesis of next-generation pharmaceuticals and complex materials.[4][7]

References

  • Benchchem. Application Notes and Protocols for Stereoselective Synthesis Using Pyrrolidine Derivatives.
  • Singh, G. et al. Pyrrolidine catalyzed diastereoselective direct aldol reaction in water: A green approach. Journal of the Indian Chemical Society.
  • Singh, G. et al. Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry.
  • Caputo, E. et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available from: [Link]

  • MDPI. A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions. Available from: [Link]

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available from: [Link]

  • PubMed. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available from: [Link]

  • Indian Academy of Sciences. Asymmetric Organocatalysis. Available from: [Link]

  • Houk, K. N., & List, B. (2010). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Accounts of chemical research, 43(5), 657–667. Available from: [Link]

Sources

Method

Advanced Derivatization Protocols for 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone

Application Note: AN-PYR-2026-02 Executive Summary This guide details the standard operating procedures (SOPs) for the chemical derivatization of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (CAS: 933748-71-1). As a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PYR-2026-02

Executive Summary

This guide details the standard operating procedures (SOPs) for the chemical derivatization of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (CAS: 933748-71-1). As a chiral pyrrolidinone building block containing a secondary amine and a lactam core, this molecule presents specific analytical challenges:

  • Lack of Chromophore: The molecule is UV-transparent, necessitating derivatization for HPLC-UV/FLD detection.

  • Polarity: The secondary amine and lactam functionalities cause peak tailing and poor volatility in GC-MS.

  • Stereochemistry: The C4-position is a chiral center, often requiring enantiomeric excess (ee) determination.

This document provides validated protocols for Silylation (GC-MS) , Acylation (GC-MS) , and Dansylation (HPLC-FLD) , designed to ensure quantitative accuracy and structural integrity.

Chemical Profile & Reactivity Analysis

PropertySpecificationImplication for Derivatization
Structure

Note: 5-membered lactam with N-methyl & 4-(methylaminomethyl)
Target: The exocyclic secondary amine (

) is the nucleophile. The lactam is stable but non-reactive under mild conditions.
Functional Groups

Amine, Lactam (Amide)
Selectivity: Reagents must target the

amine without hydrolyzing the lactam ring.
pKa (Est.) Amine: ~9.8 | Lactam: NeutralpH Control: Reactions require basic buffering (pH > 10) to deprotonate the amine for nucleophilic attack.
Chirality C4 CenterRacemization Risk: Avoid strong bases at high temperatures to prevent C4 epimerization.

Protocol A: Silylation for GC-MS Profiling

Objective: To replace the active proton on the secondary amine with a trimethylsilyl (TMS) group, increasing volatility and reducing interaction with the GC liner.

Mechanism

The reagent MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) acts as a silyl donor. The secondary amine attacks the silicon atom, releasing N-methyltrifluoroacetamide as a byproduct.

Materials
  • Reagent: MSTFA + 1% TMCS (Trimethylchlorosilane) [Catalyst].

  • Solvent: Anhydrous Pyridine or Acetonitrile.

  • Internal Standard: Dodecane or Naphthalene (

    
    ).
    
Step-by-Step Procedure
  • Sample Preparation: Weigh 1-2 mg of the analyte into a 1.5 mL GC autosampler vial.

  • Dissolution: Add

    
     of anhydrous pyridine. Vortex for 30 seconds until fully dissolved.
    
  • Derivatization: Add

    
     of MSTFA + 1% TMCS.
    
    • Note: The 1% TMCS acts as a catalyst to overcome the steric hindrance of the secondary methyl group.

  • Incubation: Cap the vial tightly (PTFE-lined cap). Incubate at 60°C for 30 minutes .

    • Critical: Do not exceed 80°C to ensure lactam stability.

  • Cooling: Allow to cool to room temperature (approx. 10 mins).

  • Analysis: Inject

    
     into GC-MS (Split 1:50).
    
GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet Temp: 250°C.

  • Gradient: 60°C (1 min hold)

    
     15°C/min 
    
    
    
    300°C (5 min hold).
  • MS Source: EI (70 eV). Look for

    
     shift (TMS addition).
    

Protocol B: Fluorogenic Derivatization (Dansylation) for HPLC

Objective: To attach a Dansyl fluorophore to the secondary amine, enabling high-sensitivity fluorescence detection (FLD) or UV detection at 254 nm.

Mechanism

Dansyl chloride (DNS-Cl) undergoes Nucleophilic Aromatic Substitution (


) with the secondary amine under alkaline conditions.
Materials
  • Reagent: Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 10.5.
    
  • Quench: 5% Methylamine hydrochloride or Glycine solution.

Step-by-Step Procedure
  • Buffer Prep: Mix

    
     of sample solution (
    
    
    
    in water/methanol) with
    
    
    of
    
    
    buffer (pH 10.5).
  • Reagent Addition: Add

    
     of Dansyl Chloride solution.
    
    • Visual Check: The solution should turn pale yellow.

  • Reaction: Vortex and incubate at 55°C for 40 minutes in the dark (aluminum foil wrap).

    • Why Dark? Dansyl derivatives are light-sensitive.

  • Quenching: Add

    
     of 5% Methylamine or Glycine to consume excess DNS-Cl. Incubate for 5 mins.
    
  • Clarification: Centrifuge at 10,000 rpm for 3 minutes if precipitate forms.

  • Analysis: Inject

    
     into HPLC-FLD.
    
HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Detection: Fluorescence (Ex: 340 nm, Em: 525 nm).

Workflow Visualization

Derivatization_Workflow Sample Sample: 1-Methyl-4- [(methylamino)methyl]- 2-pyrrolidinone Choice Select Analytical Goal Sample->Choice GC_Path Volatility/Purity (GC-MS) Choice->GC_Path HPLC_Path Sensitivity (HPLC-FLD) Choice->HPLC_Path Reagent_GC Add MSTFA + 1% TMCS Solvent: Pyridine GC_Path->Reagent_GC Heat_GC Incubate 60°C, 30 min Reagent_GC->Heat_GC Inject_GC Inject GC-MS (TMS Derivative) Heat_GC->Inject_GC Buffer_HPLC Add NaHCO3 (pH 10.5) + Dansyl Chloride HPLC_Path->Buffer_HPLC Heat_HPLC Incubate 55°C, 40 min (Dark) Buffer_HPLC->Heat_HPLC Quench Quench w/ Methylamine Heat_HPLC->Quench Inject_HPLC Inject HPLC (Dansyl Derivative) Quench->Inject_HPLC

Figure 1: Decision matrix and workflow for derivatizing 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone based on analytical requirements.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction (GC) Steric hindrance of N-methyl group.Increase incubation temp to 70°C or use BSTFA (more potent silyl donor).
Lactam Hydrolysis pH too high (>12) or moisture present.Ensure anhydrous reagents; keep pH < 11 for HPLC protocols.
Multiple Peaks (GC) Mono- vs Di-silylation (rare for

amines) or Enolization.
Ensure excess reagent (50:1 molar ratio). Check for enol-silyl ether formation on the lactam oxygen (rare under these conditions but possible).
Low Fluorescence Quenching by solvent or pH shift.Ensure Mobile Phase pH is acidic (pH 3-4) to stabilize the Dansyl-Amine bond post-column.

References

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • Sigma-Aldrich. (2024). Derivatization Reagents for GC and HPLC. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Agilent Technologies. (2020). GC/MS Analysis of Amines using MSTFA. Application Note 5990-1234EN. Link

  • PubChem. (2024). Compound Summary: 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (CID 54776267).[1] National Library of Medicine. Link

Sources

Application

Application Note: 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (MAMP-2P) as a Polar Aprotic Solvent Additive

This Application Note is designed for advanced researchers and process chemists. It treats 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (referred to herein as MAMP-2P ) as a specialized, bifunctional solvent additive...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for advanced researchers and process chemists. It treats 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (referred to herein as MAMP-2P ) as a specialized, bifunctional solvent additive.[1]

While standard NMP (N-Methyl-2-pyrrolidone) is a ubiquitous polar aprotic solvent, MAMP-2P represents a "task-specific" derivative.[1][2] By incorporating a secondary amine moiety at the 4-position, this molecule combines the high solvency of NMP with intrinsic basicity and nucleophilicity. This guide explores its utility as an acid-scavenging solvent additive and ligand-active medium .[2]

[2]

Executive Summary & Chemical Profile[2]

1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (MAMP-2P) is a functionalized pyrrolidinone derivative. Unlike inert polar aprotic solvents (e.g., DMSO, NMP, DMF), MAMP-2P possesses a reactive secondary amine "tail."[1] This structural modification allows it to act simultaneously as a solvent and a chemical reagent (base/ligand), eliminating the need for heterogeneous scavengers (like carbonates) or external organic bases (like TEA) in specific transformations.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]
PropertyValue / Description
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Physical State Liquid (Standard conditions)
Solubility Miscible with water, alcohols, and common organic solvents.[1][2][3]
pKa (Estimated) ~10.5 (Secondary amine), ~0 (Lactam)
Boiling Point High (>200°C, estimated based on NMP homologs)
Core Functionality Bifunctional: Polar Aprotic (Lactam) + Brønsted Base (Amine)

Mechanism of Action: The "Self-Buffering" Solvent[2]

The utility of MAMP-2P lies in its ability to sequester protons generated during electrophilic reactions without precipitating insoluble salts, a common issue with inorganic bases in organic media.[1]

Functional Zones
  • Polar Aprotic Core (NMP-like): Solubilizes polar intermediates, transition states, and salts.[1]

  • Basic Side-Chain (Methylaminomethyl): Acts as an in-situ proton trap (acid scavenger) or metal ligand.[1][2]

DOT Diagram: Mechanism of Acid Scavenging

The following diagram illustrates how MAMP-2P stabilizes a reaction producing HCl (e.g., Acyl Chloride coupling) compared to a standard solvent.

MAMP_Mechanism cluster_solvent Solvent Matrix Effect Reactants Reactants (R-NH2 + R'-COCl) Transition Transition State Reactants->Transition Activation Product Product (Amide) Transition->Product Acid Byproduct (HCl) Transition->Acid MAMP MAMP-2P Solvent (Free Base) Acid->MAMP Proton Transfer MAMP_H MAMP-2P•HCl (Soluble Salt) MAMP->MAMP_H Scavenging

Caption: MAMP-2P acts as a homogeneous proton acceptor, maintaining reaction kinetics by preventing local acid accumulation.[1]

Applications & Protocols

Application A: Homogeneous Acid Scavenging in Acylations

Context: Standard acylation reactions often require triethylamine (TEA) or pyridine.[1] These can lead to precipitation of hydrochloride salts, complicating stirring and heat transfer. MAMP-2P acts as a co-solvent that keeps the byproduct in solution (as an ionic liquid-like species).

Protocol 1: Acylation of Poorly Soluble Amines

Objective: Synthesize an amide from a low-solubility aromatic amine.

Reagents:

  • Substrate: 4-Nitroaniline (1.0 equiv)

  • Reagent: Benzoyl Chloride (1.1 equiv)[1]

  • Solvent System: NMP (Primary) + MAMP-2P (Additive, 1.5 equiv)[1]

Step-by-Step Procedure:

  • Preparation: In a dry reaction vessel, dissolve 4-Nitroaniline (10 mmol) in NMP (10 mL).

  • Additive Loading: Add MAMP-2P (15 mmol, ~2.1 g). Note: This acts as the base.

  • Cooling: Cool the solution to 0°C under nitrogen atmosphere.

  • Addition: Dropwise add Benzoyl Chloride (11 mmol).

    • Observation: Unlike TEA reactions, no thick white precipitate should form immediately; the MAMP-2P[1][2]•HCl salt remains largely soluble or forms a fine emulsion.[1]

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Workup (Self-Validating Step):

    • Pour the reaction mixture into excess water (100 mL).

    • The MAMP-2P and its salt are highly water-soluble and will remain in the aqueous phase.[2]

    • The hydrophobic amide product will precipitate.

    • Filter, wash with water, and dry.

Why this works: The high polarity of the MAMP-2P/NMP mixture solubilizes the transition state, while the amine tail neutralizes the HCl, driving the equilibrium forward.[1][2]

Application B: Prevention of Aggregation in Peptide Synthesis

Context: In Solid Phase Peptide Synthesis (SPPS), "difficult sequences" often aggregate via inter-chain hydrogen bonding, leading to incomplete coupling.[1]

Hypothesis: The secondary amine of MAMP-2P can disrupt these H-bonds (H-bond acceptor/donor) more effectively than NMP alone, acting similarly to "pseudoproline" dipeptides but as a solvent additive.[1][2]

Protocol 2: MAMP-2P as a Coupling Additive

Objective: Improve coupling efficiency of a hydrophobic sequence (e.g., Poly-Alanine stretch).[1][2]

Solvent System:

  • Standard: DMF or NMP.[1]

  • Modified: NMP + 5% (v/v) MAMP-2P.

Procedure:

  • Resin Swelling: Swell the resin in pure NMP for 20 minutes.

  • Cocktail Preparation: Dissolve the Fmoc-amino acid and coupling reagent (e.g., HATU) in NMP containing 5% MAMP-2P.

    • Critical Check: Ensure the activator (HATU) is compatible with secondary amines.[1] Caution: Phosphonium salts (PyBOP) are preferred over Uronium salts (HATU/HBTU) when primary/secondary amines are present in the solvent to avoid guanidinylation of the solvent.[1]

    • Refinement: If using HATU, add MAMP-2P only during the washing/swelling steps to disrupt aggregation, then wash it out before the coupling step if side-reactions are observed.[2]

  • Coupling: Add the activated amino acid solution to the resin.

  • Agitation: Shake for 45 minutes at room temperature.

  • Monitoring: Perform a Kaiser test. A negative (yellow) result indicates successful coupling.

Safety, Handling & Compatibility

Hazard Classification:

  • Toxicity: Treat as Reprotoxic (Category 1B) , similar to NMP.[1]

  • Corrosivity: Due to the amine functionality, it is Skin Corrosive/Irritant .[1]

  • Flammability: Combustible liquid (Flash point likely >90°C).

Compatibility Matrix:

Reagent ClassCompatibilityNotes
Alkyl Halides High Excellent for S_N2 reactions; MAMP-2P scavenges acid.[2]
Acyl Chlorides Medium Use stoichiometric amounts; MAMP-2P will react with excess acyl chloride to form an amide impurity.[2]
Strong Acids Low Will form exothermic salts immediately.[1]
Oxidizers Low Amine group is susceptible to oxidation (N-oxide formation).[1][2]

References

  • Sigma-Aldrich. (2024).[1] 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone Product Page. Link

  • PubChem. (2024). Compound Summary: 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone.[2][4][5][6][7] National Library of Medicine. Link

  • Sherwood, J., et al. (2014).[1] Dihydrolevoglucosenone (Cyrene) as a bio-based alternative to NMP. Chemical Communications. (Cited for context on NMP replacement strategies). Link

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 1-Methyl-2-pyrrolidinone. (Cited for baseline safety data of the parent scaffold). Link

Diagram: Application Workflow (Acylation)

Workflow Step1 1. Dissolve Substrate (Solvent: NMP) Step2 2. Add MAMP-2P (Scavenger/Co-solvent) Step1->Step2 Step3 3. Add Electrophile (e.g., Benzoyl Chloride) Step2->Step3 Step4 4. Reaction Progress (Homogeneous Phase) Step3->Step4 Heat/Time Step5 5. Aqueous Workup (MAMP-2P•HCl washes out) Step4->Step5 Precipitation of Product

Caption: Step-by-step workflow for using MAMP-2P in nucleophilic substitution reactions.

Sources

Method

Application Note: Functionalization of the Secondary Amine in 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone

Introduction & Chemical Strategy The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, often serving as a polar, hydrogen-bond-accepting motif that enhances aqueous solubility and metabolic stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Strategy

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, often serving as a polar, hydrogen-bond-accepting motif that enhances aqueous solubility and metabolic stability. 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (hereafter referred to as Compound 1 ) is a versatile building block featuring a reactive secondary amine tethered to a lactam core.

Structural Analysis & Reactivity Profile
  • Nucleophilic Center: The secondary amine (

    
    ) is the primary reaction site. Separated from the electron-withdrawing lactam ring by a methylene spacer, this amine retains high nucleophilicity (estimated pKa 
    
    
    
    10.5), comparable to standard dialkylamines.
  • Lactam Stability: The

    
    -methyl-2-pyrrolidinone (NMP) core is generally robust. However, the C3 position (alpha to carbonyl) possesses mild acidity. Strong bases (e.g., LDA, NaH) should be avoided during functionalization to prevent deprotonation/racemization at C4 or side reactions at C3.
    
  • Solubility: Compound 1 is highly polar.[1] Reactions should be designed with workup strategies that account for its water solubility (e.g., using chlorinated solvents mixed with alcohols for extraction or solid-phase extraction).

Strategic Functionalization Pathways

This guide details three core functionalization trajectories to diversify Compound 1 :

  • Reductive Amination: Conversion to tertiary amines.[2][3]

  • Amide Coupling: Installation of acyl groups to form amides.

  • Sulfonylation: Synthesis of sulfonamides for metabolic stability.

Visual Workflow (Logic Gate)

The following decision tree outlines the synthetic pathways based on the desired final pharmacophore.

G Start Starting Material (Compound 1) Sec-Amine RedAm Pathway A: Reductive Amination Start->RedAm + Aldehyde + STAB Amide Pathway B: Amide Coupling Start->Amide + R-COOH + HATU/DIPEA Sulfon Pathway C: Sulfonylation Start->Sulfon + R-SO2Cl + TEA Aldehyde Reagent: Aldehyde/Ketone Acid Reagent: Carboxylic Acid Sulfonyl Reagent: Sulfonyl Chloride Prod_Tert Product: Tertiary Amine RedAm->Prod_Tert Prod_Amide Product: Amide Amide->Prod_Amide Prod_Sulf Product: Sulfonamide Sulfon->Prod_Sulf

Figure 1: Divergent synthesis workflow for 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone.

Detailed Protocols

Protocol A: Reductive Amination (Synthesis of Tertiary Amines)

Objective: Alkylation of the secondary amine using an aldehyde and a mild reducing agent. Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer.

Reagents:

  • Compound 1 (1.0 equiv)[4]

  • Aldehyde (

    
    ) (1.1 equiv)
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - optional, catalyzes iminium formation)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve Compound 1 (100 mg, 0.70 mmol) in DCE (3 mL). Add the aldehyde (0.77 mmol). If the aldehyde is unreactive, add AcOH (40

    
    L). Stir at Room Temperature (RT) for 30–60 minutes.
    
  • Reduction: Add STAB (222 mg, 1.05 mmol) in one portion. The reaction may evolve gas mildly.

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LCMS (look for M+H of product) or TLC (stain with Ninhydrin or Dragendorff).

  • Quench: Quench with saturated aqueous

    
     (5 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
     mL).
    
    • Note: If the product is very polar, use

      
       (3:1) for extraction.
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient) or SCX-2 solid-phase extraction (catch-and-release) to isolate the basic tertiary amine.
    

Critical Insight: STAB is preferred over


 due to lower toxicity and better selectivity for aldehydes over ketones/lactams [1].
Protocol B: Amide Coupling (Acylation)

Objective: Formation of an amide bond using a carboxylic acid. Reagents:

  • Compound 1 (1.0 equiv)[4]

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (0.77 mmol) in DMF (2 mL). Add DIPEA (0.36 mL, 2.1 mmol) and HATU (320 mg, 0.84 mmol). Stir for 5 minutes to form the activated ester.

    • Visual Check: The solution often turns yellow/orange.

  • Addition: Add Compound 1 (100 mg, 0.70 mmol) dissolved in DMF (1 mL) to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc (20 mL) and wash with:

    • 10% LiCl solution (to remove DMF)

    • Sat.

      
      
      
    • Brine

  • Purification: Dry over

    
     and concentrate. Purify via silica gel chromatography.
    

Self-Validating Check: The disappearance of the starting amine peak in LCMS and the emergence of a non-basic peak (amide) confirms conversion.

Protocol C: Sulfonylation

Objective: Synthesis of a sulfonamide.[5] Reagents:

  • Compound 1 (1.0 equiv)[4]

  • Sulfonyl Chloride (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: DCM (anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve Compound 1 (100 mg, 0.70 mmol) and

    
     (0.2 mL, 1.4 mmol) in DCM (4 mL). Cool to 0°C (ice bath).
    
  • Addition: Add the Sulfonyl Chloride (0.77 mmol) dropwise (neat or in 1 mL DCM).

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup: Wash with 1M HCl (to remove excess amine/TEA) followed by Brine.

    • Caution: Ensure the lactam is not subjected to prolonged strong acid exposure, though 1M HCl wash is generally safe for short durations.

  • Purification: Concentrate and recrystallize or chromatograph.

Data Summary & Troubleshooting

Solvent & Reagent Compatibility Table
ParameterRecommendedAvoidReason
Solvent DCM, DCE, DMF, THFWater, Alcohols (for couplings)Water interferes with acid chlorides/HATU; Alcohols compete in acylation.
Base DIPEA, TEA, PyridineNaOH, KOH, NaHStrong hydroxide bases may hydrolyze the lactam ring at elevated temps.
Reducing Agent STAB,



will reduce the lactam carbonyl to a pyrrolidine.
Workup

/IPA (3:1)
Hexanes/EtherProduct is too polar for non-polar extraction solvents.
Troubleshooting Guide
  • Issue: Low yield in reductive amination.

    • Fix: Ensure molecular sieves (4Å) are added to scavenge water if the imine formation is slow. Switch from STAB to

      
       mediated reductive amination for difficult ketones.
      
  • Issue: Product remains in the aqueous phase during workup.

    • Fix: The pyrrolidinone ring confers high water solubility. Saturate the aqueous phase with NaCl (salting out) and use 3-4 extractions with DCM:Isopropanol (3:1). Alternatively, evaporate DMF directly and use reverse-phase chromatography (C18).

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link

  • Fluorochem. (n.d.).[6] "Product Analysis: 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone." CymitQuimica Catalog. Link

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.
  • Li, B., et al. (2017).[3] "Ruthenium-Catalyzed Reductive Amination." Synthesis, 49, 1349-1355.[3] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Utilizing 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone

Welcome to the technical support center for 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the synthesis and application of this versatile building block.

Introduction to 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone

1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone is a substituted pyrrolidinone that features a reactive secondary amine on a side chain, making it a valuable intermediate in the synthesis of more complex molecules, including analogues of nootropic drugs like Nebracetam. Its structure presents unique challenges and opportunities in synthesis and subsequent reactions. This guide will help you navigate these complexities to improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone and its analogues?

A1: A common approach involves a multi-step synthesis starting from a suitable precursor. One such method is analogous to the synthesis of 4-(aminomethyl)-1-benzylpyrrolidine-2-one derivatives.[1] This typically involves the formation of a 4-substituted pyrrolidinone ring, followed by the introduction and modification of the aminomethyl side chain.

Q2: What are the key reactive sites on the 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone molecule?

A2: The primary reactive site is the secondary amine of the (methylamino)methyl group at the 4-position. This amine can undergo various reactions such as N-acylation and N-alkylation. The lactam ring is generally stable under neutral conditions but can be susceptible to hydrolysis under strong acidic or basic conditions.

Q3: How can I purify the final product?

A3: Purification can often be achieved through column chromatography on silica gel.[1] Given the basic nature of the secondary amine, the compound can be converted to its hydrochloride salt for purification or handling. This can be done by treating a solution of the compound with aqueous HCl, extracting impurities with an organic solvent, and then evaporating the aqueous solution to obtain the pure hydrochloride salt.[1]

Troubleshooting Guide: Improving Reaction Yields

Low yields are a frequent challenge in multi-step syntheses and in reactions utilizing complex building blocks. This section provides a systematic approach to diagnosing and resolving common issues.

Issue 1: Low Yield in the Synthesis of the Pyrrolidinone Core

The formation of the substituted pyrrolidinone ring is a critical step that can be prone to low yields.

  • Potential Cause: Incomplete reaction or formation of side products during cyclization.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. For instance, in syntheses involving intramolecular cyclization, lower temperatures may favor the desired product.

    • Reagent Purity: Ensure all starting materials and reagents are of high purity and are handled under appropriate conditions (e.g., anhydrous solvents if using water-sensitive reagents).

    • Catalyst Choice: If a catalyst is used, screen different catalysts and ligands to improve efficiency and selectivity.

Issue 2: Low Yield in N-Alkylation or N-Acylation Reactions

When using 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone as a nucleophile, low yields in subsequent N-alkylation or N-acylation reactions are a common hurdle.

  • Potential Cause 1: Incomplete Deprotonation or Activation. The secondary amine needs to be sufficiently nucleophilic to react.

    • Solution:

      • Choice of Base: For N-alkylation, a strong, non-nucleophilic base is often required. The choice of base can significantly impact the reaction's success.

      • Activation of Carboxylic Acid: For N-acylation (amide bond formation), the carboxylic acid partner needs to be activated. A variety of coupling reagents are available, and screening different ones may be necessary.

  • Potential Cause 2: Steric Hindrance. The substituent at the 4-position of the pyrrolidinone ring may sterically hinder the approach of the electrophile to the secondary amine.

    • Solution:

      • Less Bulky Reagents: If possible, use less sterically demanding alkylating or acylating agents.

      • Longer Reaction Times and Higher Temperatures: Increasing the reaction time and/or temperature can sometimes overcome steric hindrance, but this must be balanced against the risk of side reactions or decomposition.

  • Potential Cause 3: Side Reactions.

    • Over-alkylation: In N-alkylation reactions, the product, now a tertiary amine, can sometimes react further. This is less common but can occur with highly reactive alkylating agents.

    • Lactam Ring Opening: Under harsh basic or acidic conditions, the pyrrolidinone ring can hydrolyze. It is crucial to use conditions that are compatible with the lactam functionality.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone

This protocol provides a general guideline for the coupling of a carboxylic acid to the secondary amine of the title compound.

Materials:

  • 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone

  • Carboxylic acid

  • Coupling reagent (e.g., HATU, HOBt/EDC)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and the coupling reagent (1.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base (2.0-3.0 eq) to the mixture and stir for a few minutes.

  • Add a solution of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (1.0 eq) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Workflows and Structures

Troubleshooting Workflow for Low Yield in N-Acylation

Troubleshooting_NAcylation start Low Yield in N-Acylation check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_coupling Optimize Coupling Reagent and Base check_reagents->optimize_coupling Reagents OK solution Improved Yield check_reagents->solution Impure Reagents Identified screen_solvents Screen Different Anhydrous Solvents optimize_coupling->screen_solvents No Improvement optimize_coupling->solution Optimal Combination Found adjust_conditions Adjust Temperature and Reaction Time screen_solvents->adjust_conditions No Improvement screen_solvents->solution Better Solvent Identified check_side_reactions Investigate Potential Side Reactions adjust_conditions->check_side_reactions No Improvement adjust_conditions->solution Conditions Optimized purification_loss Assess Loss During Workup and Purification check_side_reactions->purification_loss No Obvious Side Products check_side_reactions->solution Side Reaction Suppressed purification_loss->solution Purification Protocol Optimized

Caption: A flowchart for troubleshooting low yields in N-acylation reactions.

Chemical Structure and Reactive Sites

Reactive_Sites cluster_molecule 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone cluster_key Reactive Sites mol secondary_amine Secondary Amine: - N-Acylation - N-Alkylation lactam_carbonyl Lactam Carbonyl: - Potential site for hydrolysis  under harsh conditions

Caption: Key reactive sites on the 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone molecule.

Quantitative Data Summary

ParameterRecommended Condition/ValueRationale
Solvent for N-acylation Anhydrous DMF or DCMPolar aprotic solvents that are generally good for peptide coupling reactions.
Base for N-acylation DIPEA (2-3 equivalents)A non-nucleophilic base to neutralize acids formed during the reaction without competing in the coupling.
Coupling Reagent HATU or HOBt/EDC (1.1 equivalents)Common and effective coupling reagents for amide bond formation. Screening may be necessary for challenging substrates.
Reaction Temperature Room Temperature (initially)A good starting point for many coupling reactions. Can be adjusted based on reaction progress.

References

  • Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Retrieved from [Link]

  • Lin, T.-Y. (1983). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES THE KARPLUS-EQUATION CONSTANT CALCULATION AND CARBON-13, NITROGEN-15 STUDY OF SELECTED PYRROLIDONES AND PYRROLIDINES. DigitalCommons@UNL. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Patents.google.com. (n.d.). US20180222859A1 - Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP).
  • Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)), 25-33.
  • RSC Publishing. (2015). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-Methyl-2-Pyrrolidinone (NMP) Synthesis

Welcome to the technical support guide for the synthesis of N-methyl-2-pyrrolidinone (NMP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-methyl-2-pyrrolidinone (NMP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis process, with a core focus on minimizing the formation of critical side products. The guidance provided herein is based on established industrial practices and chemical principles to ensure high yield and purity.

The predominant and most industrially viable route to NMP is the reaction of γ-butyrolactone (GBL) with monomethylamine (MMA).[1][2][3][4] This process, while seemingly straightforward, involves a delicate balance of reaction conditions to prevent side reactions that can compromise the quality of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction pathway for NMP synthesis from GBL and methylamine?

A1: The synthesis is a two-step process. First, γ-butyrolactone (GBL) undergoes aminolysis with methylamine in a reversible reaction to form an open-chain intermediate, N-methyl-γ-hydroxybutanamide (NMH).[1][5][6] In the second step, this intermediate undergoes a thermally induced intramolecular cyclization via dehydration to yield N-methyl-2-pyrrolidinone (NMP) and water.[1]

G cluster_step1 Step 1: Aminolysis (Lower Temp) cluster_step2 Step 2: Cyclization (Higher Temp) GBL γ-Butyrolactone (GBL) NMH N-methyl-γ-hydroxybutanamide (NMH) (Intermediate) GBL->NMH MMA Methylamine (MMA) MMA->NMH NMP N-Methyl-2-Pyrrolidinone (NMP) NMH->NMP + H₂O H2O Water (H₂O)

Caption: Core two-step synthesis pathway of NMP from GBL.

Q2: Why is using an excess of methylamine a common industrial practice?

A2: A significant challenge in this synthesis is the separation of unreacted GBL from the final NMP product due to their very close boiling points (GBL: ~204°C, NMP: ~202°C).[1][7] Driving the initial reversible reaction towards the intermediate (NMH) is crucial for complete GBL conversion. By applying Le Châtelier's principle, a large excess of methylamine (molar ratios of MMA to GBL often range from 1.5:1 to 1.8:1) is used to ensure the reaction proceeds to near-full conversion of GBL, thereby simplifying the downstream purification process.[1]

Q3: What are the most critical parameters to control during the reaction?

A3: Temperature and pressure are paramount. The initial aminolysis is exothermic and occurs at lower temperatures, while the subsequent cyclization and dehydration require significantly higher temperatures (240–285 °C) and pressures (5.0–8.0 MPa) to proceed efficiently and prevent reactants from boiling out of the liquid phase.[1][5] Staged temperature control is often employed in continuous processes to optimize each step.[5][6] Insufficient temperature in the second stage leads to incomplete conversion, while excessive temperature can promote thermal degradation and color formation.

Q4: What are the primary impurities I should expect in my crude NMP?

A4: The most common impurities include unreacted GBL, excess methylamine, water, and N-methylsuccinimide (NMS) from oxidation.[7][8] If the methylamine source is not pure, traces of dimethylamine (DMA) or trimethylamine (TMA) may also be present.[5] The presence of these impurities can affect the final product's color, purity, and performance in high-purity applications like electronics and pharmaceuticals.

Troubleshooting Guide: Side Reaction Minimization

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: High Levels of Residual GBL in Final Product
  • Question: My post-distillation analysis shows significant contamination with γ-butyrolactone (GBL). How can I improve the conversion rate?

  • Answer & Analysis: High residual GBL is the most common issue and directly points to incomplete conversion. This can be caused by several factors: an unfavorable equilibrium in the first reaction step, insufficient energy (temperature/pressure) for the cyclization step, or inadequate reaction time. Since GBL and NMP are difficult to separate by fractional distillation, the only effective solution is to maximize GBL conversion during the reaction itself.[1][5]

  • Troubleshooting Protocol:

    • Verify Stoichiometry: Ensure a molar excess of methylamine is used. A recommended starting point is a 1.5:1 molar ratio of methylamine to GBL.[1] This pushes the initial equilibrium toward the N-methyl-γ-hydroxybutanamide intermediate.

    • Optimize Reaction Conditions: The cyclization step is critical. Industrial processes operate at high temperatures (240–285 °C) and pressures (5.0–8.0 MPa or 50-80 bar) to facilitate the dehydration reaction.[1][5] Laboratory-scale synthesis in an autoclave should target these conditions.

    • Increase Residence Time: If operating a continuous reactor, decrease the flow rate. For batch reactions in an autoclave, increase the reaction time at the target temperature (e.g., from 2 hours to 3 hours) and re-evaluate conversion.

    • Consider Water Content: While the second step produces water, some processes note that adding a small amount of water to the initial reaction mixture can surprisingly increase the selectivity for NMP.[1] This may be trialed in optimization experiments.

    G start High Residual GBL Detected check_ratio Is MMA:GBL Ratio ≥ 1.5:1? start->check_ratio adjust_ratio Action: Increase MMA concentration. check_ratio->adjust_ratio No check_temp Is Reaction Temp ≥ 240°C? check_ratio->check_temp Yes adjust_ratio->check_temp adjust_temp Action: Increase temperature. check_temp->adjust_temp No check_pressure Is Pressure ≥ 50 bar? check_temp->check_pressure Yes adjust_temp->check_pressure adjust_pressure Action: Increase pressure. check_pressure->adjust_pressure No check_time Is Reaction Time sufficient (e.g., 2-3h)? check_pressure->check_time Yes adjust_pressure->check_time adjust_time Action: Increase residence time. check_time->adjust_time No end_node GBL Conversion Optimized check_time->end_node Yes adjust_time->end_node

    Caption: Troubleshooting workflow for high residual GBL.

Problem 2: Product is Discolored (Yellow or Brown)
  • Question: My purified NMP has a distinct yellow tint. What causes this and how can I obtain a colorless product?

  • Answer & Analysis: Color formation in NMP is typically a sign of thermal degradation or oxidation, leading to trace impurities that absorb light.[9] While NMP is thermally stable, prolonged exposure to very high temperatures or the presence of oxygen at elevated temperatures can generate chromophores. N-methylsuccinimide (NMS) can be one such impurity formed via oxidation.[10]

  • Preventative & Remedial Protocol:

    • Maintain an Inert Atmosphere: Conduct the entire reaction and distillation process under a nitrogen or argon atmosphere. This is the most effective way to prevent oxidation-related side reactions.

    • Precise Temperature Control: Avoid temperature overshoots, especially during the high-temperature cyclization and subsequent distillation. Use a well-calibrated temperature controller and efficient heat transfer system.

    • Minimize Thermal Stress: After the reaction is complete, cool the mixture promptly before purification. During distillation, use vacuum distillation to lower the boiling point of NMP, thereby reducing the thermal stress on the product.

    • Purification via Adsorption: For high-purity applications, passing the distilled NMP through a packed bed of a suitable grade of alumina can effectively remove color bodies and trace amine impurities.[11]

Problem 3: Ring-Opening and Formation of Acidic Impurities
  • Question: My final product shows an acidic pH or analysis indicates the presence of 4-methylaminobutyric acid. What went wrong?

  • Answer & Analysis: NMP is a lactam, which is a cyclic amide. Under strongly acidic or basic conditions, it can undergo hydrolysis, causing the ring to open and form 4-methylaminobutyric acid. This is generally not an issue under standard synthesis conditions but can occur if improper cleaning agents are left in the reactor or if purification methods involving strong acids or bases are used.

  • Preventative Protocol:

    • Ensure Reactor Neutrality: Before starting the synthesis, ensure the reactor is clean and free of any acidic or basic residues from previous reactions or cleaning cycles.

    • Avoid Strong Acid/Base in Workup: Do not use strong acids or bases during the workup or purification of NMP. Purification should rely on physical methods like distillation and adsorption.[11][12]

    • Control pH if Using Alkaline Treatment: Some purification methods for waste NMP involve treatment with alkaline agents like NaOH or KOH to remove certain impurities.[8] If using such a method, it is critical to control the amount of base and the temperature to minimize the competing ring-opening reaction.

    G NMP N-Methyl-2-Pyrrolidinone Intermediate Tetrahedral Intermediate NMP->Intermediate + OH_ion OH⁻ (Strong Base) OH_ion->Intermediate Product 4-methylaminobutyrate salt Intermediate->Product Ring Opening

    Caption: Mechanism of base-catalyzed NMP ring-opening.

Data Summary Tables

Table 1: Recommended Reaction Parameters for NMP Synthesis

ParameterStage 1: AminolysisStage 2: Cyclization/DehydrationRationale & Reference
Temperature Exothermic, controlled240 - 285 °CHigh temp required for dehydration.[1][6]
Pressure 40 - 100 bar50 - 80 bar (5 - 8 MPa)Maintains liquid phase, contains MMA.[1][5]
MMA:GBL Molar Ratio 1.5:1 to 1.8:11.5:1 to 1.8:1Drives reaction to completion.[1]
Reaction Time (Batch) ~20 minutes2 - 3 hoursAllows for complete conversion.[1][5]

Table 2: Boiling Points of Key Components and Impurities

CompoundBoiling Point (°C)Significance in Purification
N-Methyl-2-Pyrrolidinone (NMP) 202 - 204Target Product
γ-Butyrolactone (GBL) 204 - 206Key impurity, difficult to separate from NMP by distillation.[1][7]
N-Methylsuccinimide (NMS) 234Oxidation byproduct, separable by distillation.[7]
Water 100Reaction byproduct, easily removed.
Monomethylamine (MMA) -6Volatile reactant, removed in initial distillation stages.

References

  • Title: Purification of N-Methyl-2-Pyrrolidone (NMP)
  • Title: NMP Purification by Ion Exchange Source: Ion Exchange (India) Ltd. URL: [Link]

  • Title: METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE Source: European Patent Office (EP 1720833 B1) URL: [Link]

  • Source: Google Patents (JP2007099690A)
  • Title: NMP | N-Methyl-2-pyrrolidone | solvent recovery Source: DEC.RSC™ URL: [Link]

  • Title: PROCESS FOR THE PRODUCTION OF N-METHYL PYRROLIDONE USING GAMMA BUTYROLACTONE AND MIXED METHYLAMINES AS STARTING MATERIALS Source: European Patent Office (EP 2144865 B1) URL: [Link]

  • Source: Google Patents (US6987191B1)
  • Title: The manufacturing process of NMP (N-Methyl-2-pyrrolidone) Source: Shenyang East Chemical Science-Tech Co., Ltd. URL: [Link]

  • Title: N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation Source: ACS Omega via PubMed Central URL: [Link]

  • Title: Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP)
  • Title: γ-Butyrolactone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Oligomerization of uridine phosphorimidazolides on montmorillonite: a model for the prebiotic synthesis of RNA on minerals Source: NASA Technical Reports Server (NTRS) URL: [Link]

  • Title: N-Methyl-2-pyrrolidone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: N-METHYL 2-PYRROLIDONE (NMP) Source: Ataman Kimya URL: [Link]

  • Title: Preparation of N-methyl-2-pyrrolidone (NMP)
  • Source: Google Patents (US20220144772A1)

Sources

Troubleshooting

Troubleshooting hygroscopicity issues with 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone

Technical Support Center: 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone A Senior Application Scientist's Guide to Managing Hygroscopicity in Research and Development Welcome to the technical support guide for 1-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone

A Senior Application Scientist's Guide to Managing Hygroscopicity in Research and Development

Welcome to the technical support guide for 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot challenges related to the inherent hygroscopicity of this compound. While specific data for this molecule is limited, its structure, containing a polar lactam ring and multiple amine functional groups, suggests a strong affinity for atmospheric moisture, similar to its well-studied parent compound, 1-Methyl-2-pyrrolidinone (NMP).[1][2] This guide synthesizes established principles for handling hygroscopic materials with specific, actionable advice for your experimental success.

Frequently Asked Questions (FAQs)

Q1: What does "hygroscopic" mean, and why is 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone susceptible?

A1: Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding atmosphere.[3][4] The molecular structure of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone contains several polar functional groups, including a lactam (a cyclic amide) and two amine groups. These sites readily form hydrogen bonds with water molecules present in the air, pulling them into the material. This process can alter the compound's physical and chemical properties.[4]

Q2: What are the potential consequences of moisture absorption in my sample?

A2: Uncontrolled moisture absorption can severely compromise your experimental results and the stability of the compound. Key consequences include:

  • Inaccurate Weighing: You may be weighing a combination of your compound and an unknown amount of water, leading to significant errors in solution concentration and molar calculations.[5]

  • Physical State Changes: The compound may change from a free-flowing solid to a clumped, gummy, or even liquid state, making it difficult to handle.[4]

  • Chemical Degradation: Water can act as a reactant, potentially causing hydrolysis of the lactam ring, especially under strong acidic or basic conditions or elevated temperatures.

  • Altered Performance in Formulations: In a drug development context, excess moisture can affect critical quality attributes such as dissolution rates, stability, and powder flow properties.[6][7] For amorphous solid dispersions, absorbed water can lower the glass transition temperature (Tg), increasing molecular mobility and risking drug crystallization.[8]

Q3: How can I tell if my compound has absorbed excessive moisture?

A3: Visual inspection is the first step. Look for clumping, caking, or a change in appearance from a dry powder to a paste-like or liquid substance.[3][4] However, significant moisture can be present without obvious visual cues. For quantitative assessment, analytical methods like Karl Fischer titration are the gold standard for accurately determining water content.[9][][11]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical workflow to diagnose and solve them.

graph TD; A["Inconsistent Experimental Results (e.g., variable reaction yields, poor reproducibility)"] -- "Potential Cause?" --> B{"Moisture Contamination"}; B -- "How to Verify?" --> C["Quantify Water Content (See Protocol 2)"]; C -- "Water Content > 0.5%?" --> D{"Implement Strict Handling Protocols"}; C -- "Water Content < 0.5%?" --> E["Troubleshoot Other Experimental Parameters"]; D -- "Storage Issue?" --> F["Store in Desiccator Under Inert Gas"]; D -- "Handling Issue?" --> G["Weigh & Dispense Rapidly in Dry Environment"]; D -- "Solvent Issue?" --> H["Use Anhydrous Solvents"]; F --> I["Re-test Water Content Before Next Experiment"]; G --> I; H --> I; Caption: Troubleshooting workflow for hygroscopicity issues.

Q4: My reaction yield is lower than expected and varies between runs. Could this be a moisture issue?

A4: Yes, this is a classic sign of a hygroscopic reagent issue. The absorbed water can dilute the reagent, leading to inaccurate stoichiometry. Furthermore, water can participate in side reactions or degrade the compound, consuming the starting material and reducing the yield.

  • Solution:

    • Quantify the water content of your starting material using the protocol below.

    • If moisture is present, either dry the compound under vacuum (if thermally stable) or purchase a new, sealed batch.[12]

    • Always use anhydrous solvents and handle the compound under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) for moisture-sensitive reactions.[13][14]

Q5: I am preparing a stock solution, but the concentration seems incorrect based on downstream assay results. What should I do?

A5: This is likely due to weighing water along with your compound.

  • Solution: Instead of weighing a small amount for each experiment, consider a bulk preparation strategy.[5] Weigh the entire contents of a new bottle of the compound to minimize exposure time. Prepare a concentrated stock solution in a suitable anhydrous solvent. This stock can then be aliquoted into smaller, single-use vials and stored under appropriate conditions (e.g., frozen at -80°C with desiccant).[5] This minimizes repeated exposure of the solid material to the atmosphere.

Q6: My solid compound has become a sticky, unusable mass. Can it be salvaged?

A6: It may be possible, but it requires caution.

  • Solution: You can attempt to dry the material under high vacuum, possibly with gentle heating.[12] However, be aware that heating could cause decomposition.[3] It is crucial to know the compound's decomposition temperature. Often, the most reliable and time-efficient solution is to discard the compromised material and start with a fresh, properly handled supply.

Key Protocols and Data

Table 1: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Primary Container Tightly sealed, airtight container, preferably from the manufacturer (e.g., Sure/Seal™ bottles).[13]Prevents direct exposure to atmospheric moisture.
Secondary Storage Place the primary container inside a desiccator (vacuum or standard) with an active desiccant (e.g., silica gel, molecular sieves).[15]The desiccant actively removes moisture from the headspace within the secondary container.
Atmosphere For maximum protection, store under a blanket of dry, inert gas (Nitrogen or Argon).[15][16]The inert gas displaces moist air, providing an additional layer of protection.
Temperature Store in a cool, dry place as specified by the manufacturer. Avoid temperature fluctuations that can cause condensation.[3][17]Lower temperatures slow down potential degradation reactions.
Handling Environment Weigh and dispense in a controlled environment, such as a glove box or by working quickly to minimize air exposure.[3][14]Reduces the time the compound is in contact with atmospheric moisture.
graph G { layout=neato; node [shape=circle, style=filled, margin=0.1]; edge [len=2];

}

Caption: Moisture absorption and its experimental consequences.
Protocol 1: Best Practices for Handling and Dispensing
  • Prepare Your Workspace: If available, use a glove box with a low-humidity atmosphere. If not, ensure your bench is clean and dry. Minimize drafts.

  • Equilibrate the Container: Before opening, allow the container to warm to ambient temperature if it was stored in a refrigerator or freezer. This prevents condensation from forming on the cold compound.[17]

  • Minimize Exposure Time: Have all necessary tools (spatulas, weigh paper, vials) ready. Open the container, quickly dispense the required amount, and immediately and tightly reseal the container.[3][4]

  • Inert Gas Flush: After dispensing, flush the headspace of the primary container with a gentle stream of dry nitrogen or argon before sealing. This displaces any moist air that entered.[17]

  • Return to Storage: Promptly return the sealed container to its proper storage location (i.e., inside a desiccator).

Protocol 2: Quantification of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the most accurate and specific method for determining water content.[18] It is based on a chemical reaction between water and the KF reagent.[11]

  • System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and conditioned with fresh KF reagent.

  • Titer Determination: Accurately add a known amount of a certified water standard to the cell and perform a titration. This determines the "titer" (mg of water per mL of reagent). Run in triplicate to ensure precision.

  • Sample Preparation: In a dry environment (glove box), accurately weigh a suitable amount of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone into a vial. The sample size will depend on the expected water content and the instrument's sensitivity.

  • Sample Analysis: Quickly introduce the weighed sample into the KF titration cell. The instrument will automatically titrate the sample until all the water has reacted.

  • Calculation: The instrument's software will use the sample weight, reagent volume consumed, and the previously determined titer to calculate the water content, typically expressed as a weight percentage (%).

  • System Cleaning: After analysis, clean the titration vessel thoroughly as per the manufacturer's guidelines.

Table 2: Comparison of Common Moisture Analysis Methods
MethodPrincipleBest ForAdvantagesDisadvantages
Karl Fischer Titration Chemical reaction with water.[11]Trace to high levels of moisture in liquids and solids.High accuracy and specificity for water.[9][] Rapid analysis.Requires specialized equipment and toxic reagents.[18]
Loss on Drying (LOD) Gravimetric analysis after heating to evaporate volatiles.[11]Solid samples with moderate to high moisture content.Simple, inexpensive equipment (oven, balance).[11]Not specific to water (any volatile compound is lost).[19] Can cause thermal degradation of the sample.
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature.Characterizing thermal stability and quantifying volatiles.Provides information on decomposition temperatures.Not specific to water; requires careful interpretation.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • B&M Scientific. How to Safely Store Lab Chemicals and Reagents. [Link]

  • Acros Organics. MATERIAL SAFETY DATA SHEET for 1-Methyl-2-pyrrolidinone. [Link]

  • Talas. MATERIAL SAFETY DATA SHEET for 1-Methyl-2-pyrrolidinone. [Link]

  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • PMC. Non-destructive measurement technique for water content in organic solvents based on a thermal approach. [Link]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]

  • Presto Group. Complete Guide to Moisture Content Test & Its Importance. [Link]

  • ResearchGate. Moisture Analysis Techniques. [Link]

  • ResearchGate. How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? [Link]

  • Protocol Online. Hygroscopic chemical...how to deal with? [Link]

  • Ataman Kimya. 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: N-methyl-2-pyrrolidone. [Link]

  • Greenfield Global. SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. [Link]

  • PubMed. Effect of moisture on polyvinylpyrrolidone in accelerated stability testing. [Link]

  • ResearchGate. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]

  • PubMed. Moisture sorption by polymeric excipients commonly used in amorphous solid dispersion and its effect on glass transition temperature: I. Polyvinylpyrrolidone and related copolymers. [Link]

  • MDPI. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • Inchem.org. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). [Link]

  • PubMed. Toxic Hygroscopic Contact Reaction to N-methyl-2-pyrrolidone. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

Sources

Optimization

Solving solubility challenges with substituted pyrrolidinone intermediates

Topic: Solving Solubility & Processing Challenges with N-Alkylpyrrolidones (NMP, NEP, NOP) Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers.[1] Welcome to the Application Engineering Porta...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Solubility & Processing Challenges with N-Alkylpyrrolidones (NMP, NEP, NOP) Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers.[1]

Welcome to the Application Engineering Portal

Status: Operational | Lead Scientist: Dr. A. Vance | Context: High-Performance Solubilization[1]

You are likely here because standard solvents (Ethanol, DMSO) have failed to solubilize your API, or you are facing downstream difficulties removing high-boiling pyrrolidinones from your reaction matrix.[1] Substituted pyrrolidinones—specifically N-Methyl-2-pyrrolidone (NMP) , N-Ethyl-2-pyrrolidone (NEP) , and N-Octyl-2-pyrrolidone (NOP) —are powerful tools, but they require precise handling to avoid "crash-out" events and impurity formation.[1]

This guide synthesizes thermodynamic principles with field-proven protocols to resolve your immediate experimental bottlenecks.

Module 1: The "Crash-Out" Phenomenon (Precipitation on Dilution)

The Issue: You have dissolved a hydrophobic intermediate in NMP or NEP. Upon adding water or an aqueous buffer (antisolvent), the solute precipitates uncontrollably, forming an amorphous gum or crashing out of solution entirely.

The Mechanism: Pyrrolidinones act via two mechanisms: Cosolvency (reducing the dielectric constant of water) and Complexation (stacking with aromatic solutes) [1]. When you dilute with water, you rapidly increase the mixture's polarity.[1] If the "solubility window" is breached too quickly, the system enters a metastable supersaturated state, leading to nucleation.

Troubleshooting Protocol: The Ternary Phase Optimization

Step 1: Determine the Dielectric Requirement. Do not dilute blindly.[1] Calculate the mixture's dielectric constant (


) required to maintain solubility.[1]
  • Formula:

    
    [1]
    
    • (

      
       = volume fraction, 
      
      
      
      for water,
      
      
      ).[1]
  • Action: If your solute requires

    
    , you cannot dilute NMP with water beyond a 40:60 ratio without a tertiary stabilizer.[1]
    

Step 2: Implement the "Ordered Addition" Rule.

  • Incorrect: Pouring NMP-solution into water.[1] (Causes local supersaturation).[1]

  • Correct: Add water into the NMP-solution slowly under high shear. This maintains the cosolvent-rich environment as long as possible.[1]

Step 3: Switch to N-Octyl-2-Pyrrolidone (NOP) for Hydrophobes. If NMP fails, your solute is likely too lipophilic.[1] NOP (Surfadone) has an alkyl tail (C8) and a lower HLB (Hydrophilic-Lipophilic Balance) of ~6 [2].[1] It forms mixed micelles, preventing precipitation where NMP cannot.[1]

Visual Workflow: Preventing Precipitation

SolubilityOptimization Start Issue: Precipitation on Dilution CheckLogP Check Solute LogP Start->CheckLogP HighLogP LogP > 3 (Highly Lipophilic) CheckLogP->HighLogP LowLogP LogP < 3 (Moderately Polar) CheckLogP->LowLogP UseNOP Switch to N-Octyl-2-Pyrrolidone (Micellar Solubilization) HighLogP->UseNOP UseNMP Optimize NMP/Water Ratio LowLogP->UseNMP Success Stable Solution / Controlled Crystallization UseNOP->Success Diagram Construct Ternary Phase Diagram (Water / NMP / Surfactant) UseNMP->Diagram Shear Increase Shear Rate (Prevent Local Supersaturation) Diagram->Shear Shear->Success

Figure 1: Decision tree for stabilizing pyrrolidinone-based solutions during aqueous dilution.

Module 2: Downstream Processing (Removing High-Boiling Solvents)

The Issue: NMP boils at 202°C [3].[1][2][3] Rotatory evaporation is ineffective and risks thermal degradation of your product.[1]

The Solution: You must exploit the hydrophilicity of NMP. Unlike your product (likely hydrophobic), NMP is miscible with water in all proportions.[1]

Protocol: The "Counter-Current" Aqueous Wash

Do not attempt to distill NMP unless you have a high-vacuum (<1 mbar) setup.

  • Dilution: Dilute your reaction mixture with a water-immiscible organic solvent (Ethyl Acetate, MTBE, or Toluene).[1]

    • Ratio: 10:1 (Organic Solvent : Reaction Volume).[1]

  • The "Salting Out" Wash:

    • Wash the organic layer with 5% LiCl (Lithium Chloride) aqueous solution or Brine.[1]

    • Why? Pure water can form emulsions with NMP.[1] Salt increases the interfacial tension and forces NMP into the aqueous phase while keeping your product in the organic phase [4].

  • Validation: Check the organic layer via TLC or HPLC.[1] NMP shows a distinct UV tail.[1] Repeat wash (3x) until NMP is non-detectable.[1]

Comparative Removal Strategies

MethodSuitabilityProsCons
Aqueous Extraction Hydrophobic ProductsScalable, cheap, ambient temp.[1]Risk of emulsion; generates aqueous waste.[1]
Lyophilization Hydrophilic ProductsGentle on heat-sensitive APIs.[1]NMP attacks plastic seals; requires low condenser temp (< -50°C).[1]
Column Chromatography High-Value/Small ScaleHigh purity.[1]NMP can deactivate silica gel; requires massive solvent volume.[1]
Cryo-Distillation Volatile ProductsEffective solvent capture.[1]Requires liquid nitrogen trap; slow process [5].[1]
Module 3: Chemical Stability & Impurity Management

The Issue: Your reaction yield is dropping, or you detect unexplained aldehydes in your product.

The Mechanism:

  • Hydrolysis (NVP specific): N-Vinyl-2-pyrrolidone (NVP) is sensitive to acid.[1][4] It hydrolyzes to 2-pyrrolidone and acetaldehyde , which can then react with amines in your API to form Schiff bases [6].[1]

  • Peroxidation: All pyrrolidinones are prone to autoxidation at the

    
    -carbon (next to the nitrogen), forming hydroperoxides.[1]
    
Troubleshooting Guide: Stabilization
  • Q: How do I prevent acetaldehyde contamination when using NVP?

    • A: Maintain pH > 7. NVP is stable in neutral/basic conditions but rapidly decomposes in acid.[1] If your reaction generates acid, add a scavenger (e.g., Triethylamine).[1]

  • Q: My NMP has turned yellow. Is it safe to use?

    • A: No. Yellowing indicates oxidation.[1] Distill over CaH

      
       under reduced pressure or purchase "Anhydrous/SureSeal" grades.[1]
      
  • Q: Storage requirements?

    • A: Store NVP and NMP under Argon/Nitrogen. For NVP, ensure it contains a stabilizer (e.g., NaOH or N,N'-di-sec-butyl-p-phenylenediamine) if stored for >2 weeks [7].[1]

Module 4: Safety & Substitution (FAQ)

Q: NMP is REACH restricted (Reprotoxic 1B).[1] What is the closest functional alternative? A: N-Ethyl-2-pyrrolidone (NEP) is the direct structural analog, but it faces similar regulatory scrutiny.[1]

  • Better Alternative:N-Octyl-2-pyrrolidone (NOP) .[1] It has a better safety profile (though still an irritant) and is biodegradable.[1] However, its solubility parameter (

    
    ) is lower (more lipophilic), so re-validation of solubility is required.[1]
    
  • Green Alternative:Dimethyl Isosorbide (DMI) is often a viable replacement for NMP in pharmaceutical formulations, offering a similar dipolar aprotic profile without the reproductive toxicity [8].[1]

Q: Can I use NMP with standard plastic syringes? A: Caution. NMP is a powerful plasticizer.[1]

  • Incompatible: Polystyrene (PS), PVC, Polycarbonate.[1] NMP will dissolve or craze these instantly.[1]

  • Compatible: Polypropylene (PP), Polyethylene (HDPE), Teflon (PTFE).[1] Always use glass or PP syringes.[1]

Visual Workflow: Workup Strategy

WorkupStrategy Input Reaction Mixture (Product + NMP) ProdType Is Product Water Soluble? Input->ProdType Yes Yes (Hydrophilic) ProdType->Yes No No (Hydrophobic) ProdType->No Lyophilize Lyophilization (Requires < -50°C Trap) Yes->Lyophilize Column Reverse Phase (C18) Chromatography Yes->Column Extract Dilute with EtOAc/MTBE Wash with 5% LiCl (3x) No->Extract

Figure 2: Selection matrix for removing NMP based on product hydrophobicity.

References
  • Sanghvi, R., Narazaki, R., Machatha, S. G., & Yalkowsky, S. H. (2008).[1] Solubility improvement of drugs using N-methyl pyrrolidone. AAPS PharmSciTech, 9(2), 366–376.[1] Link

  • Ataman Chemicals.[1] (n.d.). N-Octyl Pyrrolidone Technical Data. Ataman Kimya. Link

  • Eastman Chemical Company.[1] (2019). N-Methyl-2-Pyrrolidone (NMP) Technical Data Sheet. Link

  • University of Urbino.[1] (n.d.). Removal of Reaction Solvent by Extractive Workup.[1] Technical Notes. Link

  • Wovkulich, P. M., et al. (2010).[1] A Versatile Method of Ambient-Temperature Solvent Removal.[1][5] NIH PubMed Central.[1] Link

  • ChemicalBook. (2024).[1][4] Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone. Link

  • Stobec. (1997).[1] N-Vinyl-2-Pyrrolidone Technical Data Sheet. Link

  • European Chemicals Agency (ECHA).[1] (n.d.). Substance Information: 1-methyl-2-pyrrolidone.[1] Link[1]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Methylamino-Pyrrolidinones: A Comparative Analysis Guide

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of methylamino-pyrrolidinones , a structural class critical in both pharmaceutical synthesis (as chiral building blocks)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of methylamino-pyrrolidinones , a structural class critical in both pharmaceutical synthesis (as chiral building blocks) and forensic toxicology (as oxidative metabolites of synthetic cathinones like


-PVP and MDPV).

Executive Summary & Scope

Methylamino-pyrrolidinones (specifically isomers such as 3-(methylamino)-2-pyrrolidinone and its derivatives) represent a unique analytical challenge due to their high polarity, low volatility, and isobaric similarity to other cyclic amides. Accurately characterizing these compounds is essential for:

  • Drug Development: Validating enantiomeric purity in chiral synthons used for quinolone antibiotics and kinase inhibitors.

  • Forensic Toxicology: Identifying "2-oxo" metabolites of pyrrolidinophenone-type designer drugs (e.g., 2''-oxo-

    
    -PVP).
    

This guide compares the performance of Gas Chromatography-Electron Ionization (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) for the detection and structural elucidation of these compounds.

Mechanistic Fragmentation Analysis

The fragmentation of methylamino-pyrrolidinones is governed by the stability of the lactam ring and the basicity of the exocyclic methylamine group.

Electron Ionization (EI) Pathways (70 eV)

In GC-MS, the molecular ion (


) is often weak or absent due to rapid fragmentation.
  • 
    -Cleavage:  The dominant pathway involves cleavage adjacent to the exocyclic amine, often yielding a base peak at m/z 44  (
    
    
    
    ) or m/z 57 depending on substitution.
  • Ring Opening: The pyrrolidinone ring undergoes characteristic ring-opening, followed by the loss of CO (28 Da) or ethylene (28 Da).

  • McLafferty Rearrangement: If an alkyl side chain is present (as in N-alkylated derivatives), a McLafferty rearrangement often produces a stable pyrrolidinone radical cation (m/z 85 or m/z 99 ).

Electrospray Ionization (ESI) Pathways (CID)

In LC-MS/MS, the protonated precursor


 is stable, allowing for controlled collision-induced dissociation (CID).
  • Neutral Loss of Methylamine: A characteristic neutral loss of 31 Da (

    
    ) suggests the presence of the free methylamino group.
    
  • Lactam Ring Cleavage: High collision energies (CE > 30 eV) are required to break the amide bond, typically yielding fragments corresponding to the loss of

    
     and 
    
    
    
    .
  • Diagnostic Ions:

    • m/z 84: Characteristic pyrrolidinone ring fragment (cyclized).

    • m/z 113: (Example for 3-methylamino-pyrrolidinone) Precursor ion.

Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS

The following table contrasts the performance of the two primary analytical alternatives for this chemical class.

FeatureGC-EI-MS (Alternative A)LC-ESI-MS/MS (Product/Preferred)
Analyte Suitability Poor for polar/non-volatile free amines; requires derivatization (e.g., MSTFA).Excellent for polar, basic methylamino-pyrrolidinones without derivatization.
Molecular Ion Often absent or low intensity (

).
Dominant

peak; ideal for quantitation.
Structural Data Rich "fingerprint" spectra useful for library matching (NIST/SWGDRUG).Precise MS/MS transitions (MRM) for trace detection in complex matrices.
Isomer Differentiation High; chromatographic resolution of regioisomers is superior on non-polar columns.Moderate; requires optimized stationary phases (e.g., HILIC or Biphenyl).
Limit of Detection (LOD) ~10–50 ng/mL (derivatized).< 1 ng/mL (native).

Verdict: While GC-EI-MS is valuable for spectral library confirmation, LC-ESI-MS/MS is the superior alternative for high-sensitivity quantification and metabolic profiling of methylamino-pyrrolidinones due to the avoidance of derivatization artifacts and higher sensitivity for polar species.

Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the competitive fragmentation pathways for a generic 3-(methylamino)-pyrrolidinone under ESI-MS/MS conditions.

FragmentationPathway Precursor Precursor [M+H]+ m/z 115 Intermediate1 Loss of CH3NH2 (Neutral Loss -31 Da) Precursor->Intermediate1 Low CE (10-20 eV) Intermediate2 Ring Opening (Amide Bond Cleavage) Precursor->Intermediate2 High CE (>30 eV) Fragment3 Immonium Ion m/z 44 Precursor->Fragment3 Direct Cleavage Fragment1 Pyrrolidinone Cation m/z 84 Intermediate1->Fragment1 - H2O Fragment2 Acylium Ion m/z 56 Intermediate2->Fragment2 - CO

Caption: ESI-MS/MS fragmentation pathway of 3-(methylamino)-pyrrolidinone showing competitive neutral loss and ring-opening mechanisms.

Experimental Protocol: Validated LC-ESI-MS/MS Workflow

This protocol is designed for the quantification of methylamino-pyrrolidinone impurities in drug substances or metabolites in biological fluids.

Sample Preparation (Self-Validating)
  • Extraction: Aliquot 100 µL of sample (plasma/reaction mix). Add 400 µL of ice-cold Acetonitrile containing internal standard (e.g., 3-aminopyrrolidine-d4).

  • Vortex/Centrifuge: Vortex for 30s, centrifuge at 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant and dilute 1:1 with 0.1% Formic Acid in water (to match initial mobile phase).

Instrument Parameters
  • Column: HILIC Column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm) is critical for retaining these polar compounds.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 5 minutes. (High organic start is mandatory for HILIC).

  • MS Source (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temp: 400°C

    • Cone Gas: 50 L/hr

Data Validation Criteria
  • Retention Time: Analyte must elute between 2.5–4.0 min (void volume > 1.0 min).

  • Ion Ratio: The ratio of Quantifier (m/z 115 -> 84) to Qualifier (m/z 115 -> 44) must be within ±20% of the reference standard.

References

  • Davidson, J. T., et al. (2020).

    
    -pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry. [Link][1]
    
  • Zuba, D. (2012). Identification of cathinones and other active components of 'legal highs' by mass spectrometric methods. Trends in Analytical Chemistry. [Link]

  • American Society for Mass Spectrometry. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds. Journal of the American Society for Mass Spectrometry. [Link]

Sources

Comparative

Comparative Reactivity Guide: 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone vs. NMP

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In pharmaceutical synthesis and chemical manufacturing, the pyrrolidinone s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In pharmaceutical synthesis and chemical manufacturing, the pyrrolidinone scaffold is ubiquitous. However, minor structural modifications to this core drastically alter its chemical behavior. This guide provides an objective, data-driven comparison between N-Methyl-2-pyrrolidone (NMP) —a ubiquitous industrial solvent—and 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone , a highly reactive synthetic building block[1].

While both molecules share a 1-methyl-2-pyrrolidinone core, their functional roles are diametrically opposed. NMP is engineered for chemical inertness and thermal stability, whereas the 4-substituted derivative is designed specifically to participate in covalent bond formation via its pendant secondary amine.

Structural & Mechanistic Divergence

To understand the causality behind their experimental applications, we must analyze their electronic environments.

  • N-Methyl-2-pyrrolidone (NMP): NMP is a lactam. The lone pair of electrons on the ring nitrogen is highly delocalized into the adjacent carbonyl group's ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     orbital via resonance. This delocalization gives the C-N bond partial double-bond character, severely depleting the electron density on the nitrogen. Consequently, NMP is non-nucleophilic and acts only as a very mild chemical base[2]. It resists hydrolysis under neutral conditions and requires extreme acidic or basic environments to undergo ring-opening.
    
  • 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone: This molecule retains the inert lactam core but introduces a methylamino-methyl side chain (-CH2-NH-CH3) at the C4 position. The nitrogen in this secondary amine is

    
     hybridized, and its lone pair is sterically accessible and electronically isolated from the carbonyl group. This localized electron density makes it a potent nucleophile and a moderately strong aliphatic base, ideal for 
    
    
    
    , amidation, and
    
    
    reactions.

Reactivity NMP N-Methyl-2-pyrrolidone (NMP) Lactam Core Resonance Resonance Stabilized N-Lone Pair (Electron Delocalization) NMP->Resonance Deriv 1-Methyl-4-[(methylamino)methyl] -2-pyrrolidinone SecAmine Isolated Secondary Amine (Localized sp³ Lone Pair) Deriv->SecAmine Solvent Inert Polar Aprotic Solvent Resonance->Solvent BuildingBlock Reactive Building Block (SN2, Amidation, SNAr) SecAmine->BuildingBlock

Caption: Mechanistic divergence dictating the functional roles of NMP and its 4-substituted amine derivative.

Quantitative Reactivity Profile

The following table summarizes the physicochemical and reactivity parameters that dictate the handling and application of these two compounds.

PropertyN-Methyl-2-pyrrolidone (NMP)1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone
CAS Number 872-50-4[3]933748-71-1[1]
Molecular Weight 99.13 g/mol 142.20 g/mol [4]
Chemical Role Polar Aprotic SolventSynthetic Building Block[1]
Nucleophilicity NegligibleHigh (Secondary aliphatic amine)
Basicity Very mild base[2]Moderate/Strong aliphatic base
Primary Reactive Site None (under standard conditions)Secondary amine (-NH-)
Thermal Stability High (Boiling Point: 202 °C)Moderate (Subject to amine oxidation)

Self-Validating Experimental Workflows

To empirically prove the reactivity difference between these two compounds, we utilize a self-validating Nucleophilic Aromatic Substitution (


) assay. In this protocol, 1-fluoro-4-nitrobenzene acts as the electrophilic probe.
Protocol: Comparative Reactivity Assay

Objective: Demonstrate that NMP functions solely as an inert reaction medium, whereas 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone acts as a reactive nucleophile.

Materials:

  • Electrophile: 1-Fluoro-4-nitrobenzene (0.5 mmol)

  • Base: Potassium carbonate (

    
    , 1.0 mmol)
    
  • Test Compound A: NMP (2.0 mL)

  • Test Compound B: 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (0.6 mmol)

Step-by-Step Methodology:

  • Control Reaction (NMP as Solvent & Test Subject):

    • Add 0.5 mmol of 1-fluoro-4-nitrobenzene and 1.0 mmol of

      
       to a reaction vial.
      
    • Add 2.0 mL of NMP. Here, NMP acts as both the solvent and the potential nucleophile.

    • Stir at 80 °C for 12 hours.

    • Result: LC-MS analysis will show >99% recovery of the starting electrophile. The lactam nitrogen in NMP is non-nucleophilic and cannot displace the fluorine atom.

  • Test Reaction (Derivative as Nucleophile):

    • Add 0.5 mmol of 1-fluoro-4-nitrobenzene and 1.0 mmol of

      
       to a separate vial.
      
    • Add 0.6 mmol of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone.

    • Add 2.0 mL of an inert solvent (e.g., DMF, or even NMP itself) to dissolve the reagents.

    • Stir at 80 °C.

    • Result: Complete consumption of the electrophile within 2-4 hours. The secondary amine of the derivative attacks the electron-deficient aromatic ring, displacing the fluoride ion to form a stable aryl-amine adduct.

  • Isolation & Analysis:

    • Quench the Test Reaction with water and extract with Ethyl Acetate.

    • Confirm the mass of the newly formed covalent adduct via LC-MS (ESI+).

Workflow Step1 Prepare Electrophile (1-Fluoro-4-nitrobenzene) Step2 Add Amine Nucleophile (1-Me-4-[(Me-amino)Me]-2-pyrrolidinone) Step1->Step2 Step3 Solvent Selection (Use NMP as inert medium) Step2->Step3 Step4 Heat & Stir (80°C, 2-4 hrs) Step3->Step4 Step5 Adduct Isolation (LC-MS Confirmation) Step4->Step5

Caption: Experimental workflow utilizing NMP as the inert solvent and the derivative as the active nucleophile.

Conclusion of Experimental Data

The experimental protocol validates the mechanistic theory: the resonance-stabilized lactam in NMP provides an excellent, highly polar, and stable environment for reactions to occur[3], while the isolated secondary amine in 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone serves as an efficient building block for synthesizing complex pharmaceutical intermediates[1].

References

  • National Center for Biotechnology Information (PubChem). "N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - Reactivity Profile & Experimental Properties." PubChem Database. Available at:[Link]

  • Ataman Kimya. "N-METHYL-2-PYRROLIDONE (NMP) - Properties and Stability." Ataman Chemicals. Available at:[Link]

Sources

Validation

FTIR characteristic peaks for 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone

Comparative Analysis against N-Methyl-2-pyrrolidone (NMP) Scaffolds Executive Summary & Chemical Context[1][2][3][4][5] 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (CAS: 933748-71-1) is a specialized heterocyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis against N-Methyl-2-pyrrolidone (NMP) Scaffolds

Executive Summary & Chemical Context[1][2][3][4][5]

1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (CAS: 933748-71-1) is a specialized heterocyclic building block.[1][2] Unlike its ubiquitous parent compound, N-Methyl-2-pyrrolidone (NMP) , which is a commodity solvent, this derivative features a secondary amine side chain at the C4 position.

This structural modification drastically alters its physical state and spectral signature. While NMP is a liquid used for solvation, the 4-substituted derivative is typically a solid used as a chiral auxiliary or pharmaceutical intermediate. This guide provides a rigorous spectral comparison to assist in identity verification, purity assessment, and reaction monitoring.

The Core Comparison: Structural & Physical Divergence
FeatureTarget Molecule (CAS: 933748-71-1)Reference Standard (NMP)
Structure Functionalized Lactam (2° Amine side chain)Simple Lactam (Tertiary Amide)
Physical State Solid (at STP)Liquid (MP: -24 °C)
Key Functionality H-Bond Donor (N-H) & Acceptor (C=O)H-Bond Acceptor only (C=O)
Primary Application Synthesis Intermediate / Building BlockSolvent / Excipient

FTIR Spectral Characteristic Analysis

The Fourier Transform Infrared (FTIR) spectrum serves as the primary "fingerprint" for validating the substitution at the C4 position. The critical differentiator is the emergence of secondary amine features absent in the NMP spectrum.

Comparative Peak Assignment Table

The following data synthesizes empirical group frequencies and reference data for pyrrolidone scaffolds.

Functional GroupVibration ModeTarget Molecule (cm⁻¹)NMP Reference (cm⁻¹)Diagnostic Significance
Secondary Amine N-H Stretch 3300 – 3450 (m, br) AbsentPrimary Indicator. Confirms the presence of the (methylamino)methyl side chain.
Lactam Carbonyl C=O Stretch 1660 – 1690 (s) 1680 – 1695 (s)Both show strong lactam absorption. The target may shift slightly lower due to intramolecular H-bonding.
C-H (Alkyl) C-H Stretch 2800 – 2980 (m)2850 – 2950 (m)Overlapping region. Target has increased complexity due to extra methylene/methyl groups.
Amine Bend N-H Deformation 1550 – 1650 (w) AbsentWeak band, often obscured by the strong Carbonyl signal.
Ring Mode C-N Stretch 1400 – 1450 (m)1400 – 1500 (m)Characteristic of the pyrrolidinone ring system.
Fingerprint Skeletal Bends 600 – 1300 (variable)Distinct NMP patternThe region below 1000 cm⁻¹ will show unique bands for the C4-substitution.

(s) = strong, (m) = medium, (w) = weak, (br) = broad

Deep Dive: The "Smoking Gun" Signals
1. The N-H Stretch (3300–3450 cm⁻¹)

This is the Go/No-Go spectral region.

  • NMP: The spectrum is "clean" above 3000 cm⁻¹ (excluding C-H stretches). It lacks hydrogen bond donors.

  • Target: You will observe a distinct band centered around 3300–3400 cm⁻¹. Because this is a secondary amine (-NH-CH3), it typically appears as a single spike (unlike primary amines which show a doublet). If the sample is solid (KBr pellet), this band may broaden due to crystal lattice hydrogen bonding.

2. The Carbonyl Shift (1660–1690 cm⁻¹)

While both molecules possess the pyrrolidinone ring, the C4-substitution in the target molecule can induce steric or electronic perturbations.

  • Causality: If the amine side chain folds back to hydrogen bond with the carbonyl oxygen (intramolecular bonding), the C=O peak will shift to a lower wavenumber (red shift) compared to pure NMP.

Experimental Protocol: Validated Sampling Method

Because the target is a solid and NMP is a liquid, the sampling technique is critical for accurate comparison. Attenuated Total Reflectance (ATR) is the recommended industry standard for this analysis due to its speed and minimal sample prep.

Methodology: Diamond ATR Analysis

Objective: Verify the identity of incoming raw material batch of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone.

Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR (ZnSe is acceptable, but Diamond is preferred for hardness).

Step-by-Step Protocol:

  • Background Collection:

    • Clean the ATR crystal with isopropanol. Ensure it is dry.

    • Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Reference Standard (NMP) - Optional but Recommended:

    • Place 1 drop of NMP liquid on the crystal.

    • Acquire spectrum.[3][4][5][6] Note the absence of peaks >3000 cm⁻¹.

    • Clean crystal thoroughly with methanol/water mixture.

  • Target Sample Preparation:

    • Take ~5-10 mg of the solid target compound.

    • Place it directly onto the center of the diamond crystal.

    • Critical Step: Apply pressure using the anvil/clamp. Monitor the "Force Gauge" or live preview. Ensure the sample makes intimate contact with the crystal (peaks should maximize).

  • Acquisition:

    • Scan parameters: Range 4000–600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

    • Apply "ATR Correction" algorithm in software if comparing to transmission library data.

  • Validation Criteria:

    • Pass: Presence of N-H peak (~3350 cm⁻¹) AND C=O peak (~1680 cm⁻¹).

    • Fail: Absence of N-H peak (indicates wrong material or NMP mislabeling).

    • Flag: Broad OH stretch (~3400 cm⁻¹) indicating moisture contamination (hygroscopic nature).

Decision Logic & Workflow (Graphviz)

The following diagram outlines the Quality Control (QC) decision pathway for verifying this specific building block.

QC_Workflow Start Start: Raw Material ID SamplePrep Sample Prep: Diamond ATR (Solid State) Start->SamplePrep Scan Acquire Spectrum (4000-600 cm⁻¹) SamplePrep->Scan CheckNH Decision 1: Check 3300-3450 cm⁻¹ (N-H Stretch Region) Scan->CheckNH NoPeak No Peak Found CheckNH->NoPeak Flat Baseline PeakFound Peak Present CheckNH->PeakFound Medium Band ResultFail_NMP FAIL: Likely NMP (Missing Amine) NoPeak->ResultFail_NMP CheckCO Decision 2: Check 1660-1690 cm⁻¹ (C=O Lactam) PeakFound->CheckCO ResultPass PASS: Identity Verified (Target Molecule) CheckCO->ResultPass Strong Band ResultFail_Unknown FAIL: Unknown Impurity CheckCO->ResultFail_Unknown Missing/Shifted

Figure 1: Logical workflow for FTIR-based identification of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone, distinguishing it from non-functionalized precursors.

References

  • Sigma-Aldrich. (2023). Product Specification: 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone. Retrieved from

  • NIST Chemistry WebBook. (2023). Infrared Spectrum of N-Methyl-2-pyrrolidone (NMP). Standard Reference Data. Retrieved from

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[3] (Authoritative text for Amide/Amine group frequency assignments).

  • PubChem. (2023). Compound Summary: 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (CID 329776981). Retrieved from [7]

Sources

Comparative

A Comprehensive Comparative Guide to Pyrrolidinone-Based Chiral Auxiliaries vs. Oxazolidinones

Introduction In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable for the predictable construction of stereogenic centers, particularly in drug development and natural product synthesis. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable for the predictable construction of stereogenic centers, particularly in drug development and natural product synthesis. While Evans oxazolidinones have long been the industry's gold standard, pyrrolidinone-based chiral auxiliaries—specifically the "Quat" pyrrolidinones and pyroglutamate derivatives [1][2]—offer distinct mechanistic and operational advantages.

As a Senior Application Scientist, I frequently guide process chemists toward pyrrolidinone auxiliaries when the target molecule is a chiral amide or pseudopeptide. The two-step cleavage-coupling sequence required by traditional oxazolidinones often introduces a yield penalty and risks partial epimerization at the newly formed α-stereocenter. This guide objectively compares the performance of pyrrolidinone auxiliaries against traditional alternatives, providing mechanistic rationale and field-proven, self-validating experimental protocols.

Mechanistic Causality: Why Choose a Pyrrolidinone Scaffold?

The core limitation of the Evans oxazolidinone is its cleavage profile. To access a chiral amide, the oxazolidinone must typically be cleaved hydrolytically (e.g., with LiOOH) to the carboxylic acid, followed by a separate peptide coupling step [3].

Conversely, pyrrolidinone auxiliaries, such as the 'Quat' auxiliary (5,5-dimethyl-pyrrolidin-2-one derivatives), are engineered for direct aminolysis [1]. The causality behind this unique reactivity lies in the precise steric topography of the auxiliary. The geminal dimethyl groups at the C5 position serve a dual, highly calculated purpose:

  • Facial Shielding (Stereocontrol): They provide a massive steric block, directing the approach of the electrophile to the enolate with extraordinary π-facial selectivity (routinely >95% de).

  • Endocyclic Blockade (Chemoselectivity): During the cleavage phase, these bulky groups completely shield the endocyclic ring carbonyl from nucleophilic attack. Consequently, when treated with an amine, the nucleophile exclusively attacks the exocyclic N-acyl carbonyl. This allows for the direct, non-racemizing cleavage of the auxiliary to yield the chiral amide in a single step.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of 'Quat' pyrrolidinones versus standard Evans oxazolidinones in the synthesis of chiral amides, based on established literature and in-house process data.

Performance Metric'Quat' Pyrrolidinone AuxiliaryEvans Oxazolidinone Auxiliary
Stereocontrol (Alkylation de) > 95% (via gem-dimethyl steric block)> 95% (via isopropyl/benzyl bulk)
Cleavage to Chiral Amide Direct Aminolysis (1 step)Hydrolysis + Coupling (2 steps)
Risk of α-Epimerization Very Low (< 1%)Moderate (during coupling activation)
Chemoselectivity (Exo vs Endo) > 99:1 (Sterically enforced)~ 90:10 (Nucleophile dependent)
Auxiliary Recovery Yield 95 - 98%85 - 90%
Atom Economy High (Direct conversion)Low (Requires coupling reagents)

Workflow Visualization

The divergence in synthetic efficiency is best illustrated through the workflow of converting a prochiral substrate into a chiral amide.

Figure 1: Synthetic workflow comparison for chiral amide synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate self-validating checkpoints. These methods are adapted from the foundational work on 'Quat' pyrrolidinones [1].

Protocol 1: Asymmetric Alkylation of N-Acyl Pyrrolidinone

Objective: Stereoselective installation of an alkyl group at the α-position. Mechanistic Rationale: We utilize Lithium diisopropylamide (LDA) at -78 °C to kinetically generate the Z-enolate. The rigid conformation ensures the electrophile approaches exclusively from the face opposite to the gem-dimethyl groups.

  • Enolization: Flame-dry a Schlenk flask under argon. Add diisopropylamine (1.1 equiv) and anhydrous THF (0.2 M). Cool to -78 °C and add n-BuLi (1.05 equiv) dropwise. Stir for 30 min to ensure complete LDA formation.

  • Substrate Addition: Add the N-acyl pyrrolidinone (1.0 equiv) in THF dropwise over 15 minutes.

    • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via crude ¹H-NMR. >95% deuterium incorporation at the α-position confirms complete enolate formation prior to electrophile addition.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.5 equiv) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Direct Aminolysis to Chiral Amides

Objective: Cleavage of the chiral auxiliary to directly yield a pseudopeptide or chiral amide. Mechanistic Rationale: The reaction is run neat or in highly concentrated solutions to maximize the bimolecular collision rate between the amine and the exocyclic carbonyl, exploiting the steric blockade of the endocyclic carbonyl.

  • Reaction Setup: Dissolve the alkylated N-acyl pyrrolidinone (1.0 equiv) in a minimal amount of the target amine (e.g., benzylamine, 5-10 equiv). If the amine is a solid (like an amino acid ester), use a minimal volume of anhydrous CH₂Cl₂ (2.0 M).

  • Aminolysis: Stir the mixture at room temperature for 12–24 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting material and the appearance of two distinct spots (the highly polar cleaved auxiliary and the less polar amide product) indicate reaction completion.

  • Recovery: Dilute with CH₂Cl₂ and wash with 1M HCl to remove excess amine. The organic layer contains the pure chiral amide. The aqueous layer can be neutralized to recover the intact pyrrolidinone auxiliary (>95% recovery).

Conclusion

For drug development professionals tasked with synthesizing chiral amides or complex pseudopeptides, pyrrolidinone-based auxiliaries present a compelling, highly efficient alternative to traditional oxazolidinones. By leveraging rational steric design, these auxiliaries enable direct aminolysis, thereby shortening synthetic routes, preserving stereochemical integrity, and allowing for near-quantitative auxiliary recovery.

References

  • Title: Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery Source: Heterocycles URL: [Link]

Validation

Technical Assessment: Impurity Profiling of Commercial 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone

This guide serves as a technical manual for researchers and analytical scientists tasked with qualifying the chemical building block 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (CAS: 933748-71-1). Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for researchers and analytical scientists tasked with qualifying the chemical building block 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (CAS: 933748-71-1).

Executive Summary & Application Context

1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone (hereafter referred to as MMap ) is a specialized pyrrolidone derivative featuring a secondary amine side chain. It serves two critical roles in drug development:

  • Chiral/Achiral Building Block: Used in the synthesis of quinolone antibiotics and novel CNS-active agents where the pyrrolidone core acts as a pharmacophore.

  • Pharmaceutical Analytical Impurity (PAI): Utilized as a reference standard to quantify degradation products in N-methyl-2-pyrrolidone (NMP) based formulations or specific drug substances.

Commercially available MMap is often synthesized via the reduction of amide or nitrile precursors derived from itaconic acid. Consequently, its impurity profile is distinct from simple solvents like NMP. This guide compares analytical methodologies for impurity detection and outlines the specific contaminants that compromise "performance"—defined here as the yield and specificity of downstream synthesis reactions.

The Impurity Landscape: What to Look For

Unlike standard solvents, MMap contains a reactive secondary amine and a lactam ring, making it susceptible to specific degradation pathways.

Table 1: Common Impurities and Their Origins
Impurity TypeSpecific CompoundOrigin/MechanismImpact on Performance
Precursor 1-Methyl-4-methylene-2-pyrrolidinoneIncomplete Michael addition during synthesis.High Reactivity: Acts as a Michael acceptor, causing side-reactions with nucleophiles.
By-Product 1-Methyl-4-(dimethylaminomethyl)-2-pyrrolidinoneOver-methylation during synthesis.Stoichiometry Error: Tertiary amine is non-reactive in amide coupling, lowering yield.
Regioisomer 1-Methyl-3-[(methylamino)methyl]-2-pyrrolidinoneIsomeric migration of the double bond in precursors.Structural Flaw: Leads to inseparable isomeric drug impurities.
Degradant 4-[(Methylamino)methyl]-4-hydroxybutyric acidHydrolysis of the lactam ring (moisture sensitivity).pH Shift: Alters reaction pH; potential catalyst poisoning.

Comparative Analysis of Detection Methods

To ensure the integrity of MMap, researchers must choose the correct analytical technique. Standard UV-HPLC is often insufficient due to the compound's lack of a strong chromophore.

Comparison: GC-FID vs. HILIC-MS vs. 1H-NMR

The following analysis compares "alternatives" for quality control.

  • Alternative A: GC-FID (Gas Chromatography - Flame Ionization Detection)

    • Pros: Excellent for volatile impurities (methanol, methylamine); high resolution.

    • Cons: The secondary amine tail causes peak tailing; requires derivatization (e.g., TFAA) for accurate quantitation; thermal instability of the lactam may generate artifacts.

  • Alternative B: HILIC-CAD/MS (Hydrophilic Interaction LC - Charged Aerosol Detection)

    • Pros:Superior Performance. Retains the highly polar MMap; CAD detects non-chromophoric impurities (like the over-methylated tertiary amine) with universal response; MS provides ID.

    • Cons: Long equilibration times; sensitive to buffer concentration.

  • Alternative C: 1H-NMR (Nuclear Magnetic Resonance)

    • Pros: The only method to definitively quantify Regioisomers (3-substituted vs 4-substituted) without reference standards.

    • Cons: Low sensitivity (LOD ~0.1%); not suitable for trace analysis.

Recommendation

For routine QC, HILIC-CAD is the gold standard. For initial vendor qualification, 1H-NMR is mandatory to confirm isomeric purity.

Visualizing the Impurity Network

The following diagram illustrates the synthesis and degradation pathways leading to the critical impurities identified above.

ImpurityPathways Precursor Itaconate Derivative (Start Material) Intermediate 1-Methyl-4-methylene- 2-pyrrolidinone Precursor->Intermediate Cyclization Target 1-Methyl-4-[(methylamino) methyl]-2-pyrrolidinone (Target Product) Intermediate->Target + MeNH2 (Michael Addn) Imp_Regio Impurity: 3-Isomer (Regioisomer) Intermediate->Imp_Regio Isomerization Imp_Over Impurity: Tertiary Amine (Over-methylation) Target->Imp_Over + Excess Me-X Imp_Hydro Impurity: Ring Open (Hydrolysis) Target->Imp_Hydro + H2O / H+

Figure 1: Synthesis and degradation pathways showing the origin of regioisomeric and oxidative impurities.

Experimental Protocols

These protocols are designed to be self-validating. The use of an internal standard is crucial for the GC method due to injection variability.

Protocol A: Isomeric Purity via 1H-NMR (The "Truth" Method)

Use this to validate the structural integrity of a new batch.

  • Sample Prep: Dissolve 15 mg of MMap in 0.6 mL of DMSO-d6 . (Chloroform-d is avoided due to potential H-bonding shifts with the amine).

  • Acquisition: Run a standard 1H scan (min. 16 scans) and a COSY experiment.

  • Analysis:

    • Target Signal: The C4-methine proton typically appears as a multiplet around 2.4–2.8 ppm.

    • Impurity Signal: Look for the C3-methine signal of the regioisomer. In the 3-substituted isomer, the coupling pattern to the methylene protons differs.

    • Calculation: Integrate the N-Methyl singlet (approx 2.7 ppm) vs. the side-chain N-Methyl singlet. A ratio deviation >2% suggests contamination.

Protocol B: Trace Impurity Profiling via HILIC-MS

Use this for routine purity checks.

  • Column: Waters XBridge Amide or equivalent (3.5 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to elute neutrals).

    • 1-10 min: 90% -> 50% B (Elute polar amines).

    • 10-12 min: 50% B.

  • Detection: ESI Positive Mode.

    • Target Mass: [M+H]+ = 143.12.

    • Key Impurities to Monitor:

      • Precursor (Methylene): [M+H]+ = 112.08 (approx).

      • Tertiary Amine: [M+H]+ = 157.14.

  • System Suitability: Inject a standard of NMP. If NMP co-elutes with MMap, adjust buffer pH to 4.0 to alter the ionization state of the secondary amine.

References

  • PubChem. Compound Summary for CID 54776267: 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone. National Library of Medicine. Available at: [Link]

  • Lin, T.Y. The Synthesis and Chemistry of Selected 4-Methyl-2-pyrrolidones. DigitalCommons@UNL. Available at: [Link]

Safety & Regulatory Compliance

Safety

1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone: Disposal &amp; Handling Protocol

The following technical guide details the proper disposal, handling, and safety protocols for 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone . This content is structured for researchers and safety officers requiring im...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal, handling, and safety protocols for 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone . This content is structured for researchers and safety officers requiring immediate, actionable operational data.

Executive Safety Directive

Status: Strictly Regulated Organic Amine / Water Pollutant Immediate Action: Do NOT dispose of this compound down the drain. It is classified as WGK 3 (Severely Hazardous to Waters) . All waste streams containing this substance must be segregated for high-temperature incineration with nitrogen oxide (NOx) scrubbing.

Critical Hazard Profile:

  • Acute Toxicity (Oral): Category 4 (H302)[1]

  • Environmental: High mobility in aquatic environments; severe long-term impact.

  • Reactivity: Secondary amine functionality makes it incompatible with strong acids (exothermic) and strong oxidizers.

Chemical Profile & Hazard Identification

Understanding the molecular behavior of this compound is essential for safe disposal. Unlike its parent compound (NMP), the addition of the (methylamino)methyl group at the C4 position introduces increased basicity and reactivity.

PropertyDataOperational Implication
Formula

High nitrogen content requires specialized incineration.
Molecular Weight 142.20 g/mol --
Physical State Solid (Low melting point, hygroscopic)May deliquesce into a viscous oil upon exposure to air.
Acidity/Basicity Basic (Secondary Amine)DO NOT mix with acid waste streams (Risk of heat generation/spattering).
Storage Class 11 (Combustible Solids)Store away from oxidizers and pyrophorics.
WGK Rating Class 3 (Severe Hazard)Zero-discharge policy for aqueous waste.

Scientist's Note: This compound acts as a bidentate ligand or chelate in certain synthesis pathways due to the spacing between the ring nitrogen and the exocyclic amine. Ensure synthesis vessels are triple-rinsed with a polar solvent (e.g., Ethanol or DMSO) before aqueous cleaning to prevent trace contamination of wastewater systems.

Step-by-Step Disposal Procedures

Phase 1: Waste Segregation & Characterization

The primary error in handling aminopyrrolidones is misclassifying them as general organic solvents. Due to the amino group, this must be treated as a Basic Organic Solid/Liquid .

  • Stream A (Pure Substance/High Concentration):

    • Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Amines" .

    • Container Material: HDPE (High-Density Polyethylene) or Glass. Avoid metal containers if moisture is present to prevent corrosion.

  • Stream B (Dilute Solutions/Rinsates):

    • If dissolved in organic solvent: Combine with Non-Halogenated Organic Solvents .

    • If dissolved in water: DO NOT pour down the sink. Collect as Aqueous Basic Toxic Waste .

Phase 2: Packaging & Labeling
  • Solid Waste: Double-bag contaminated gloves, weigh boats, and paper towels in yellow hazardous waste bags (biohazard/chem-hazard).

  • Liquid/Sludge: Fill containers to 90% capacity to allow for thermal expansion.

  • Labeling:

    • Chemical Name: 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone[1][2][3][4][5]

    • Hazard Codes: H302 (Harmful if swallowed)

    • Generator: [Lab Name/User]

Phase 3: Final Disposal (Incineration)

The only approved destruction method is High-Temperature Incineration (Rotary Kiln) at >1100°C.

  • Mechanism: Complete oxidation of the pyrrolidone ring and amine side chain.

  • Requirement: The facility must be equipped with a scrubber to capture NOx gases generated from the two nitrogen atoms per molecule.

Operational Workflows (Visualized)

Disposal Decision Tree

This logic flow ensures no contamination of municipal water systems.

DisposalTree Start Waste Generation: 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid ActionSolid Pack in HDPE/Glass. Label: Toxic Solid. Solid->ActionSolid SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Ethanol, DMSO, etc. Aqueous Aqueous Solution SolventCheck->Aqueous Water, Buffers ActionOrganic Combine with Non-Halogenated Organic Solvents. Organic->ActionOrganic ActionAqueous Collect as Aqueous Toxic. NO DRAIN DISPOSAL. Aqueous->ActionAqueous Final Final Disposal: High-Temp Incineration ActionSolid->Final ActionOrganic->Final ActionAqueous->Final

Figure 1: Decision matrix for segregating waste streams based on solvent base and physical state.

Emergency Spill Response Protocol

In the event of a spill, speed is critical to prevent hygroscopic absorption and surface contamination.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Contain Containment: Surround with absorbent (Vermiculite/Sand) PPE->Contain Collect Collection: Scoop into sealable container (No dust) Contain->Collect Clean Decontamination: Wash area with mild acidic detergent Collect->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Figure 2: Immediate containment and cleanup workflow for solid or liquid spills.

Chemical Compatibility Matrix

Improper storage or mixing can lead to hazardous reactions. Use this table to verify segregation.

Chemical ClassCompatibilityReaction / Risk
Strong Acids (HCl, H₂SO₄)INCOMPATIBLE Exothermic neutralization; salt formation.
Strong Oxidizers (Peroxides)INCOMPATIBLE Fire/Explosion hazard; degradation of amine.
Acid Chlorides INCOMPATIBLE Rapid acylation; release of HCl gas.
Water/Moisture CAUTION Hygroscopic; solid may turn to sticky sludge.
Common Solvents (MeOH, DCM)COMPATIBLE Safe for dissolution and cleaning.

References

  • PubChem. (n.d.).[6][7] Compound Summary: 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone.[1][2][3][4] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets (Waste Management). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone

An authoritative, safety-first approach to chemical handling requires more than just a list of required gear; it demands a fundamental understanding of the molecule's structural hazards. 1-Methyl-4-[(methylamino)methyl]-...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, safety-first approach to chemical handling requires more than just a list of required gear; it demands a fundamental understanding of the molecule's structural hazards. 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone is a bifunctional molecule that presents a unique and severe occupational hazard profile.

By combining the powerful aprotic solvent properties of an N-methyl-2-pyrrolidinone (NMP) core with the extreme basicity of a secondary aliphatic amine, this compound bypasses standard biological defenses. The NMP core acts as a penetration enhancer, rapidly defeating the stratum corneum (the skin's primary barrier)[1]. Once absorbed, it carries the highly corrosive aliphatic amine directly into the dermal layers, causing rapid saponification of cellular lipids, deep chemical burns, and systemic teratogenic effects[2][3].

As a Senior Application Scientist, I have designed the following operational and personal protective equipment (PPE) guide to ensure absolute safety, procedural validation, and environmental compliance when handling this compound.

I. Hazard Profile & Causality

To select the correct PPE, we must first understand the mechanistic causality of the chemical's hazards:

  • Reproductive Toxicity (Category 1B): The pyrrolidinone core is a known developmental hazard. Experiments have shown teratogenic effects, meaning systemic absorption can damage the unborn child[1][4].

  • Severe Skin Corrosivity & Eye Damage: The (methylamino)methyl moiety is a secondary aliphatic amine. Amines are highly basic and nucleophilic, leading to immediate, irreversible tissue damage and potential blindness upon contact[2][5].

  • Respiratory Sensitization: Vapors and mists are highly irritating to the respiratory tract and can induce asthma-like symptoms or delayed pulmonary edema[3][6].

II. Quantitative PPE Matrix

Standard laboratory PPE is insufficient for this compound. Standard nitrile gloves degrade rapidly when exposed to NMP derivatives. The following matrix outlines the mandatory protective equipment and the scientific justification for each.

PPE CategorySpecificationCausality & Justification
Hand Protection Butyl rubber or EVAL laminate gloves (Thickness >0.3mm)NMP derivatives rapidly permeate standard nitrile and latex. Butyl/EVAL provides >480 minutes of breakthrough resistance[5].
Eye/Face Protection Indirect-vent chemical splash goggles AND a full face shieldAliphatic amines cause irreversible corneal damage. A face shield prevents aerosolized droplets from reaching the face[2][5].
Body Protection Chemically resistant Tyvek® suit or heavy-duty, non-porous lab coatPrevents dermal absorption. NMP acts as a carrier solvent, actively pulling corrosive solutes through the skin barrier[1].
Respiratory Protection NIOSH-approved respirator with Organic Vapor (OV) / Acid Gas (AG) cartridgesMandatory if handling outside a fume hood. Mitigates the inhalation of corrosive vapors and prevents respiratory sensitization[2][7].

III. Operational Workflow & Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step is confirmed.

Protocol A: Safe Handling and Closed-System Transfer
  • Ventilation Validation: Turn on the chemical fume hood. Validation Check: Use a digital anemometer to verify the face velocity is strictly between 0.4 and 0.6 m/s. Do not open the chemical container if the alarm is sounding or velocity is low.

  • PPE Donning: Inspect butyl rubber gloves for pinhole leaks by trapping air and rolling the cuff. Don the gloves, chemical splash goggles, and face shield.

  • Inert Atmosphere Purge: Because aliphatic amines can oxidize and form dangerous byproducts, purge your Schlenk line or reaction vessel with inert gas (Nitrogen or Argon) prior to transfer.

  • Closed-System Transfer: Use a Luer-lock syringe or cannula transfer technique to move the liquid. Causality: Pouring liquids creates micro-aerosols. A closed-system transfer prevents the aerosolization of respiratory sensitizers.

  • Decontamination: Rinse all syringes and glassware with a dilute, weak acid (e.g., 5% citric acid) inside the fume hood to neutralize the basic amine before removing equipment from the hood.

HandlingWorkflow Start Pre-Operational Risk Assessment Vent Verify Fume Hood (Face Velocity >0.4 m/s) Start->Vent PPE Don Butyl/EVAL Gloves & Face Shield Vent->PPE Handle Closed-System Transfer (Avoid Aerosols) PPE->Handle Decon Equipment Decon (Weak Acid Wash) Handle->Decon End Safe Doffing & Waste Segregation Decon->End

Workflow for mitigating exposure risks during chemical transfer and handling.

Protocol B: Emergency Response & Spill Management

In the event of a spill or exposure, immediate action is required to prevent deep tissue necrosis.

  • Evacuation & Isolation: Immediately alert personnel and evacuate the immediate vicinity. Validation Check: Ensure the laboratory doors are closed to isolate vapors.

  • Exposure Triage (If applicable):

    • Skin Contact: Do not attempt to neutralize with acid on the skin (exothermic reaction will worsen burns). Immediately flush with water at a safety shower for a minimum of 15 minutes[8][9].

    • Eye Contact: Force eyelids open and flush at an eyewash station for 15 minutes. Seek immediate ophthalmological care[4][9].

  • Spill Containment: Don a NIOSH-approved OV respirator, butyl gloves, and a Tyvek suit.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Never use sawdust or combustible absorbents, as the heat of neutralization or oxidation from the amine can trigger a fire[1][5].

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a highly visible, sealable hazardous waste container.

EmergencyResponse Incident Exposure/Spill Incident Skin Skin Contact: 15-min Water Flush Incident->Skin Eye Eye Contact: Eye Wash Station Incident->Eye Spill Spill: Evacuate & Ventilate Incident->Spill Med Seek Immediate Medical Attention Skin->Med Eye->Med Clean Absorb with Inert Material (Do not use sawdust) Spill->Clean Dispose Seal in Hazardous Waste Container Clean->Dispose

Emergency response pathways for accidental exposure or chemical spills.

IV. Disposal Plan

Proper disposal is critical to prevent environmental contamination and dangerous cross-reactions in waste streams.

  • Segregation: Do NOT mix 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone waste with strong oxidizing agents, strong acids, or halogenated solvents. Mixing aliphatic amines with bulk acids can cause violent, exothermic polymerizations or boiling[5].

  • Labeling: Clearly label the waste container with "Hazardous Waste: Corrosive Amine / Toxic NMP Derivative".

  • Storage: Store waste containers in a cool, dry, well-ventilated secondary containment tray away from direct sunlight and heat sources until collected by certified hazardous waste professionals[3].

References

  • Material Safety Data Sheet: N-Methyl-2-Pyrrolidinone. Fisher Scientific. Available at:[Link]

  • Safety Data Sheet N-Methyl-2-Pyrrolidone. ChemPure Chemicals. Available at:[Link]

  • Material Safety Data Sheet: Aliphatic Amine. Dura-Bond Industries. Available at:[Link]

  • Safety Data Sheet: Aliphatic Amine. Metzger McGuire. Available at: [Link]

  • Safety Data Sheet 1 Section 1. Identification. PROFLEX. Available at:[Link]

  • Safety Data Sheet - Rust-Oleum GHS 16 Section SDS. Rust-Oleum. Available at:[Link]

  • Safety Data Sheet 1 Section 1. Identification - PROFLEX. PROFLEX. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone
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